molecular formula C6H11F2N B1323075 4,4-Difluoro-1-methylpiperidine CAS No. 1186194-60-4

4,4-Difluoro-1-methylpiperidine

Cat. No.: B1323075
CAS No.: 1186194-60-4
M. Wt: 135.15 g/mol
InChI Key: LFHMKODCPPOLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-methylpiperidine is a useful research compound. Its molecular formula is C6H11F2N and its molecular weight is 135.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Difluoro-1-methylpiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Difluoro-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-9-4-2-6(7,8)3-5-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHMKODCPPOLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633584
Record name 4,4-Difluoro-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-60-4
Record name 4,4-Difluoro-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1186194-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,4-Difluoro-1-methylpiperidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,4-Difluoro-1-methylpiperidine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Among the privileged structures in medicinal chemistry, the piperidine ring is ubiquitous, appearing in a vast array of approved therapeutics. The geminal difluorination of this ring system, particularly at the 4-position, offers a powerful tool to modulate its physicochemical properties without drastically altering its three-dimensional conformation.

This technical guide provides a comprehensive overview of 4,4-Difluoro-1-methylpiperidine, a valuable building block for the synthesis of novel therapeutics. We will delve into its core chemical properties, propose a robust synthetic pathway, and explore its emerging applications in the development of next-generation pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold. The piperidin-4-one core, from which this compound is derived, is a well-established pharmacophore with a history of use in developing agents with anticancer and anti-HIV activities[1]. The introduction of the gem-difluoro group at the 4-position is a key modification that enhances its utility.

Physicochemical Properties: A Comparative Analysis

Understanding the fundamental physicochemical properties of 4,4-Difluoro-1-methylpiperidine is crucial for its effective use in synthesis and drug design. While experimental data for the N-methylated compound is scarce, we can infer its properties from its parent compound, 4,4-difluoropiperidine, and its hydrochloride salt.

Property4,4-Difluoropiperidine4,4-Difluoropiperidine HCl4,4-Difluoro-1-methylpiperidine (Predicted/Computed)
Molecular Formula C₅H₉F₂N[2]C₅H₉F₂N · HClC₆H₁₁F₂N[3]
Molecular Weight 121.13 g/mol [2][4]157.59 g/mol 135.16 g/mol
Appearance Yellow Oil[5][6]SolidN/A
Boiling Point 34°C at 12 mmHg[5][6]N/AN/A
Melting Point N/A173-177 °CN/A
Density 1.08 ± 0.1 g/cm³ (Predicted)[5][6]N/AN/A
pKa (Predicted) 8.20 ± 0.10[5][6]N/AN/A
Solubility Slightly soluble in Chloroform, DMSO, Methanol[5][6]N/AN/A
Storage 2–8 °C under inert gas[4][5][6]2-8°C2–8 °C under inert gas (recommended)

The gem-difluoro substitution is expected to lower the pKa of the piperidine nitrogen due to the electron-withdrawing nature of the fluorine atoms, making it a weaker base compared to its non-fluorinated counterpart, 1-methylpiperidine (pKa ≈ 10.1)[7]. This modulation of basicity can be critical in drug design for optimizing pharmacokinetic properties and reducing off-target effects.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis of 4,4-Difluoro-1-methylpiperidine is essential for its widespread adoption in research and development. While specific literature on its direct synthesis is limited, a logical and efficient pathway can be devised from commercially available starting materials, leveraging established fluorination and N-alkylation methodologies.

Proposed Synthetic Pathway

The proposed synthesis commences with 1-methylpiperidin-4-one, which undergoes geminal difluorination at the C4 position. A common and effective reagent for this transformation is diethylaminosulfur trifluoride (DAST) or its more stable analogues.

G cluster_synthesis Proposed Synthesis of 4,4-Difluoro-1-methylpiperidine A 1-Methylpiperidin-4-one B 4,4-Difluoro-1-methylpiperidine A->B Geminal Difluorination reagent DAST or analogue Dichloromethane Room Temperature

Caption: Proposed synthetic route to 4,4-Difluoro-1-methylpiperidine.

Experimental Protocol: A Step-by-Step Guide
  • Reaction Setup: To a solution of 1-methylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the cooled solution. Causality: The reaction is exothermic, and slow addition is crucial to control the reaction temperature and prevent the formation of byproducts. DAST is a powerful fluorinating agent that reacts with the ketone to form a gem-difluoro group.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step neutralizes the acidic byproducts of the DAST reaction. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,4-Difluoro-1-methylpiperidine.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Anticipated Spectroscopic Signatures

Confirming the structure of the synthesized 4,4-Difluoro-1-methylpiperidine is paramount. Based on its structure and data from analogous compounds, the following spectroscopic characteristics are expected:

  • ¹H NMR: The spectrum would show signals for the methyl group (a singlet) and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as multiplets, as will the protons on the carbons adjacent to the difluorinated carbon (C3 and C5).

  • ¹³C NMR: The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to C-F coupling. The other carbons of the piperidine ring and the methyl group will also be visible.

  • ¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent.

  • Mass Spectrometry (MS): The predicted m/z for the protonated molecule [M+H]⁺ is 136.09323[3]. Electrospray ionization (ESI) would likely show this as the parent ion.

Reactivity and Applications in Drug Discovery

The presence of the gem-difluoro group at the 4-position significantly influences the reactivity and utility of the 1-methylpiperidine scaffold. This modification can block metabolic oxidation at that position, a common metabolic pathway for piperidine-containing drugs, thereby increasing the compound's half-life.

A Versatile Scaffold for Bioactive Molecules

4,4-Difluoro-1-methylpiperidine and its derivatives have emerged as key components in the development of potent and selective modulators of various biological targets.

G cluster_applications Applications of the 4,4-Difluoropiperidine Scaffold scaffold 4,4-Difluoropiperidine Core app1 Orexin Receptor Antagonists scaffold->app1 app2 Dopamine D4 Receptor Antagonists scaffold->app2 app3 BRD4 Inhibitors scaffold->app3

Caption: The 4,4-difluoropiperidine core as a versatile scaffold.

  • Orexin Receptor Antagonists: Novel 4,4-difluoropiperidine derivatives have been developed as selective antagonists of orexin receptors, which are involved in regulating the sleep-wake cycle[8]. These compounds hold promise for the treatment of sleep disorders.

  • Dopamine D4 Receptor Antagonists: A series of 4,4-difluoropiperidine ether-based compounds have shown exceptional binding affinity and selectivity for the dopamine D4 receptor[9]. These are valuable as tool compounds for studying Parkinson's disease and L-DOPA-induced dyskinesias[9].

  • BRD4 Inhibitors: Novel inhibitors of the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, have been designed using a complex scaffold that includes a 4,4-difluoro-1-methyl moiety[10]. One such compound demonstrated potent anti-proliferative effects in leukemia cells[10].

Safety and Handling

GHS Hazard Classification (for 4,4-Difluoropiperidine)
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[2].

  • Skin Irritation: Causes skin irritation[2].

  • Eye Irritation: Causes serious eye irritation[2].

  • Respiratory Irritation: May cause respiratory irritation[2].

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[11].

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[11]. Inert atmosphere storage is recommended[4][5][6].

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste[12]. Avoid generating dust or vapors. All equipment used for handling should be properly grounded to prevent static discharge[11][12].

  • Fire Safety: While not as flammable as 1-methylpiperidine, which is a highly flammable liquid, appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam) should be available[7][12].

Conclusion and Future Outlook

4,4-Difluoro-1-methylpiperidine represents a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a privileged piperidine scaffold with the modulating effects of geminal difluorination offers a compelling strategy for optimizing drug candidates. The ability to fine-tune basicity, block metabolic oxidation, and potentially enhance binding interactions makes this compound an attractive starting point for a wide range of therapeutic targets.

Future research should focus on the development of more diverse synthetic routes to access a wider array of substituted analogues. Furthermore, a more detailed exploration of its conformational preferences and its impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates will undoubtedly solidify the place of 4,4-Difluoro-1-methylpiperidine in the medicinal chemist's toolbox.

References

  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • PubChem. (n.d.). 4,4-difluoro-1-methylpiperidine (C6H11F2N). Retrieved February 2, 2026, from [Link]

  • Journal of Fluorine Chemistry. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved February 2, 2026, from [Link]

  • Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. Retrieved February 2, 2026, from [Link]

  • PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved February 2, 2026, from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][5][8]triazolo[4,3-d][5]diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved February 2, 2026, from [Link]

Sources

4,4-Difluoro-1-methylpiperidine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,4-Difluoro-1-methylpiperidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 4,4-difluoropiperidine moiety, in particular, has emerged as a privileged structural motif. Its geminal difluoro substitution at the 4-position imparts unique conformational constraints and electronic properties without significantly increasing steric bulk, making it an attractive bioisostere for carbonyl groups or un-substituted methylene units. This guide provides a comprehensive technical overview of 4,4-Difluoro-1-methylpiperidine (CAS No. 1186194-60-4), a key building block in the synthesis of advanced pharmaceutical agents. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, and pivotal applications, offering field-proven insights for researchers in drug development.

Introduction: The Strategic Value of the 4,4-Difluoro-1-methylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to confer aqueous solubility and engage in crucial interactions with biological targets.[1] The introduction of geminal fluorine atoms at the 4-position offers several distinct advantages for drug design:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the C-F₂ group blocks the 4-position from oxidative metabolism, a common liability for piperidine rings. This can significantly enhance the pharmacokinetic profile of a drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can mitigate off-target effects, such as hERG channel inhibition, and improve oral bioavailability by reducing lysosomal trapping.

  • Conformational Control: The fluorine substituents have a pronounced effect on the conformational equilibrium of the piperidine ring, often favoring specific chair conformations that can optimize binding to a target protein.

  • Bioisosterism: The difluoromethylene group can act as a bioisostere of a ketone, ether, or other polar groups, enabling novel interactions (such as hydrogen bond acceptance) while maintaining a favorable lipophilicity profile.

The N-methyl group provides a fixed substitution pattern, making 4,4-Difluoro-1-methylpiperidine a ready-to-use building block for introducing this valuable scaffold into target molecules.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the application of any chemical entity. Below are the key properties and predicted spectroscopic data for 4,4-Difluoro-1-methylpiperidine.

Physicochemical Properties

The properties for the N-methylated compound are calculated based on the known data for the parent compound, 4,4-difluoropiperidine.[2]

PropertyValueSource
CAS Number 1186194-60-4-
Molecular Formula C₆H₁₁F₂N-
Molecular Weight 135.16 g/mol Calculated
IUPAC Name 4,4-difluoro-1-methylpiperidine-
Appearance Predicted: Colorless to light yellow oil-
Boiling Point Predicted: ~120-130 °C-
pKa (of conjugate acid) Predicted: ~7.5 - 8.0Estimated from parent[2]
Predicted Spectroscopic Data

While experimental spectra are not publicly available, the following predictions are based on standard chemical shift theory and data from analogous structures like 4-methylpiperidine and other fluorinated aliphatics.[3][4]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~2.5-2.7 ppm (t, 4H): Triplet corresponding to the four protons at the C2 and C6 positions (axially adjacent to the nitrogen).

    • δ ~2.3 ppm (s, 3H): Sharp singlet for the N-methyl protons.

    • δ ~2.0-2.2 ppm (tt, 4H): Triplet of triplets for the four protons at the C3 and C5 positions, showing coupling to both the adjacent methylene protons (C2/C6) and the geminal fluorine atoms.

  • ¹³C NMR (101 MHz, CDCl₃): [5][6]

    • δ ~120-125 ppm (t, JCF ≈ 240-250 Hz): A prominent triplet for the C4 carbon, directly attached to the two fluorine atoms. The large coupling constant is characteristic of a C-F bond.

    • δ ~55-58 ppm (s): Signal for the C2 and C6 carbons.

    • δ ~45-48 ppm (s): Signal for the N-methyl carbon.

    • δ ~30-35 ppm (t, JCCF ≈ 20-25 Hz): A triplet for the C3 and C5 carbons, showing smaller two-bond coupling to the fluorine atoms.

  • ¹⁹F NMR (376 MHz, CDCl₃): [7][8]

    • δ ~ -90 to -100 ppm (quintet): A single signal is expected as both fluorine atoms are chemically equivalent. This signal would be split into a quintet due to coupling with the four adjacent protons on C3 and C5.

  • Mass Spectrometry (EI):

    • M⁺: 135.08 (Calculated)

    • Key Fragments: m/z = 120 ([M-CH₃]⁺), m/z = 92 ([M-CH₃-C₂H₄]⁺), m/z = 57.

Synthesis and Manufacturing Workflow

The most direct and industrially scalable synthesis of 4,4-Difluoro-1-methylpiperidine involves the geminal difluorination of the corresponding ketone, 1-methyl-4-piperidone. This precursor is commercially available and can be synthesized through established methods like the Dieckmann condensation.[9]

The key transformation is the conversion of the C=O group to a CF₂ group. Deoxofluorinating reagents are the primary tools for this purpose. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used.

Synthetic Workflow Diagram

G cluster_0 A 1-Methyl-4-piperidone (CAS: 1445-73-4) reagent Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) DCM, 0°C to rt A->reagent B 4,4-Difluoro-1-methylpiperidine (CAS: 1186194-60-4) reagent->B Deoxofluorination caption Fig. 1: Synthetic pathway to 4,4-Difluoro-1-methylpiperidine. G cluster_0 Drug Candidate Design cluster_1 Target Interaction Scaffold 4,4-Difluoro-1-methyl- piperidine Scaffold Drug Bioactive Molecule Scaffold->Drug Provides core structure & ADME properties Pharmacophore Pharmacophore for Receptor Binding (e.g., Aromatic groups) Pharmacophore->Drug Provides specific receptor affinity Receptor GPCR Target (e.g., Orexin R1, Dopamine D4) Drug->Receptor Selective Antagonism caption Fig. 2: Role of the scaffold in drug design.

Sources

Technical Guide: Mass Spectrometry Characterization of 4,4-Difluoro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric behavior, fragmentation mechanics, and analytical method development for 4,4-Difluoro-1-methylpiperidine (CAS 21987-29-1).[1] As a gem-difluorinated saturated heterocycle, this compound represents a critical pharmacophore in medicinal chemistry, often utilized to modulate pKa and block metabolic oxidation at the C4 position.

Key Technical Insight: Unlike many aromatic drug intermediates, this molecule lacks a UV chromophore, rendering standard HPLC-UV/Vis detection ineffective.[1] Mass spectrometry (specifically ESI+) or Charged Aerosol Detection (CAD) are the mandatory detection strategies. This guide focuses on optimizing MS parameters for sensitivity and structural validation.

Part 1: Physicochemical Profile & MS Fundamentals[1]

Understanding the core properties is the first step in designing an ionization strategy. The gem-difluoro moiety significantly alters the basicity of the piperidine nitrogen compared to the non-fluorinated analog via inductive effects (


), though the distance (C4 vs N1) mitigates this slightly.
Table 1: Molecular Specifications
PropertyValueMS Relevance
Formula

Basis for isotope modeling.[1]
Molecular Weight 135.15 g/mol Average mass.[1]
Monoisotopic Mass 135.0860 DaExact mass for High-Res MS (HRMS).[1]
[M+H]+ 136.0933 m/zTarget precursor for ESI+.
LogP ~1.3 (Predicted)Moderately lipophilic; suitable for Reverse Phase LC.[1]
pKa ~7.5 - 8.2Lower than piperidine (~11) due to fluorine; requires acidic pH for full ionization.[1]
UV Absorbance Negligible >200nmCritical: MS or ELSD/CAD required for detection.[1]

Part 2: Ionization Strategies & Fragmentation Mechanics[1][2]

Electrospray Ionization (ESI) - Positive Mode

ESI is the preferred method for quantitative analysis (LC-MS/MS) in biological matrices.[1]

  • Primary Ion: Protonated molecule

    
    .[2]
    
  • m/z: 136.1

  • Mechanism: The tertiary amine at position 1 is the site of protonation. The electron-withdrawing effect of the 4,4-difluoro group reduces the proton affinity slightly compared to N-methylpiperidine, necessitating a mobile phase modifier (e.g., 0.1% Formic Acid) to ensure efficient ionization.

Electron Ionization (EI) - 70 eV

Used for structural confirmation (GC-MS) and impurity profiling.[1]

  • Molecular Ion (

    
    ):  m/z 135 (typically low intensity).
    
  • Base Peak: Often generated via

    
    -cleavage adjacent to the nitrogen.[1]
    
Fragmentation Pathways (MS/MS)

The fragmentation of 4,4-difluoro-1-methylpiperidine is driven by two competing forces: the stability of the piperidine ring and the thermodynamic drive to eliminate hydrogen fluoride (HF).

  • Pathway A: HF Elimination (Characteristic) Under Collision-Induced Dissociation (CID), the most diagnostic transition is the neutral loss of HF (20 Da). This is a "fingerprint" of aliphatic fluorides.

    • 
       (
      
      
      
      )
  • Pathway B: Ring Opening & Methyl Loss High-energy collisions can break the ring or eject the N-methyl group (loss of 15 Da), though this is less favorable than HF loss.

Visualization: Fragmentation Pathway (DOT)

The following diagram illustrates the theoretical breakdown of the molecule under ESI-MS/MS conditions.

Fragmentation Parent Precursor [M+H]+ m/z 136.1 (Protonated 4,4-difluoro-1-methylpiperidine) Transition1 Neutral Loss: HF (20 Da) Parent->Transition1 Transition3 Alpha Cleavage (EI Mode) Parent->Transition3 High Energy/EI Fragment1 Product Ion A m/z 116.1 (Tetrahydropyridine derivative) Transition1->Fragment1 Primary MRM Transition Fragment2 Product Ion B m/z ~96 (Further HF loss or fragmentation) Fragment1->Fragment2 Secondary Fragmentation Transition2 Ring Opening / C-C Cleavage Fragment3 Immonium Ions m/z 42, 44, 57 Transition3->Fragment3

Caption: Proposed fragmentation pathway focusing on the diagnostic neutral loss of Hydrogen Fluoride (HF).

Part 3: Analytical Method Development Protocol

This protocol is designed for LC-MS/MS quantitation (e.g., pharmacokinetic studies or impurity analysis).

Chromatographic Separation

Due to the basic nitrogen and moderate polarity, two separation modes are viable.

  • Option A: Reverse Phase (C18) - Recommended for Robustness [1]

    • Column: C18 with polar-embedded group or high-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).[1]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Why? At high pH, the amine is neutral, increasing retention on the hydrophobic C18 stationary phase.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 5% B to 95% B over 5 minutes.

  • Option B: HILIC - Recommended for Sensitivity [1]

    • Column: Bare Silica or Amide.

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: 95% B to 50% B. Why? HILIC retains polar amines well and the high organic content boosts ESI desolvation efficiency.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Positive.

  • Capillary Voltage: 3.0 - 3.5 kV.[1]

  • Desolvation Temp: 350°C - 450°C (Fluorinated compounds can be thermally stable, but avoid excessive heat to prevent in-source HF loss).[1]

  • MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 136.1116.115 - 25High sensitivity (Loss of HF)
Qualifier 136.196.130 - 40Structural confirmation (Loss of 2HF)
Qualifier 136.142.135 - 45Ring fragment
Method Optimization Workflow

The following decision tree guides the optimization process, specifically addressing the "No UV" challenge.

MethodDev Start Start: Method Development Target: 4,4-Difluoro-1-methylpiperidine CheckUV Check UV Absorbance Start->CheckUV NoUV Result: No Chromophore (UV detection impossible) CheckUV->NoUV SelectDet Select Detector: MS (Single/Triple Quad) or CAD NoUV->SelectDet SelectMode Select Separation Mode SelectDet->SelectMode RP Reverse Phase (High pH) Use if: Matrix is complex (Plasma) SelectMode->RP HILIC HILIC (High Organic) Use if: Max sensitivity needed SelectMode->HILIC Optimize Optimize MRM Focus on 136 -> 116 (-HF) RP->Optimize HILIC->Optimize Final Final Validated Method Optimize->Final

Caption: Decision tree for method development highlighting the critical path for non-chromophoric analytes.

Part 4: Applications in Drug Discovery[1]

Metabolic Stability Assays

Fluorination at the C4 position is a classic medicinal chemistry strategy to block Cytochrome P450 (CYP) oxidation.

  • Experiment: Incubate with liver microsomes.

  • Readout: Monitor the disappearance of m/z 136.1.

  • Metabolite ID: If metabolism occurs, look for:

    • N-Demethylation: Loss of 14 Da (Precursor 122.1).[1]

    • N-Oxidation: Gain of 16 Da (Precursor 152.1).[1]

    • Note: C4-hydroxylation is blocked by the fluorine atoms.[1]

Impurity Profiling

In synthetic pathways, 4,4-difluoro-1-methylpiperidine is often formed from 4,4-difluoropiperidine.[1]

  • Key Impurity: Unmethylated 4,4-difluoropiperidine.[1][4]

  • Detection: Monitor m/z 122.1 (Protonated secondary amine).

  • Separation: The secondary amine (impurity) will elute earlier than the tertiary amine (product) on C18 at high pH due to hydrogen bonding capabilities with the solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Journal of Mass Spectrometry. Retrieved from [Link]

  • Mizumoto, Y., et al. (2020). Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3. International Journal of Molecular Sciences. (Context on fluorination/hydroxylation stability). Retrieved from [Link]

  • Swgdrug.org. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Mass Spectral Library. (General reference for amine fragmentation trends). Retrieved from [Link]

Sources

Strategic Pharmacophore Guide: 4,4-Difluoro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, 4,4-Difluoro-1-methylpiperidine (CAS: 21043-43-6) is not merely a reagent; it is a functional pharmacophore designed to solve specific "drug-like" property failures.

While the piperidine ring is one of the most common nitrogen heterocycles in FDA-approved drugs, it suffers from two critical liabilities:

  • High Basicity (pKa ~11.0): Leading to excessive lysosomal trapping and broad-spectrum promiscuity (including hERG channel blockade).

  • Metabolic Vulnerability: The C4 position is a "soft spot" for CYP450-mediated oxidative metabolism.

The 4,4-difluoro substitution is a precision engineering tool. It leverages the sigma-hole effect and dipole interactions to lower the pKa of the tertiary amine by ~2.5 log units while sterically and electronically blocking metabolic oxidation. This guide details the biological justification, physicochemical impact, and synthesis of this critical moiety.

Physicochemical Profiling

The biological activity of 4,4-Difluoro-1-methylpiperidine is best understood through its impact on the properties of the parent molecule.

pKa Modulation and Bioavailability

The electron-withdrawing nature of the gem-difluoro group at the C4 position exerts a strong inductive effect (


) on the nitrogen atom. This reduces the electron density available for protonation.
Parameter1-Methylpiperidine (Parent)4,4-Difluoro-1-methylpiperidineImpact on Drug Design
pKa (Basic N) ~11.2~8.5 - 8.7 Improved passive permeability; reduced lysosomal trapping.
LogP 1.1~1.5 Slight lipophilicity increase, balanced by reduced ionization at physiological pH.
C-F Bond Energy N/A116 kcal/mol Extreme metabolic stability; resists oxidative cleavage.
Conformation Chair (Dynamic)Chair (Rigidified) The gauche effect stabilizes specific conformers, reducing entropic penalty upon binding.
The hERG Safety Factor

One of the primary reasons for incorporating this moiety is hERG avoidance . Basic amines with high pKa often bind to the hERG potassium channel via cation-pi interactions with Tyr652 and Phe656 in the channel pore.

  • Mechanism: By lowering the pKa to ~8.5, the fraction of cationic species at physiological pH (7.4) is reduced.[1][2][3][4]

  • Lipophilicity: The fluorine atoms reduce the "greasiness" associated with alkyl chains often used to block metabolism, further lowering hERG affinity.

Biological Mechanisms of Action

Metabolic Blockade (CYP450 Shielding)

The C4 position of piperidine is prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to the formation of a 4-hydroxypiperidine metabolite or ring opening.

Mechanism: The Carbon-Fluorine bond is the strongest single bond in organic chemistry. Replacing C-H with C-F renders the C4 position inert to the radical abstraction mechanism utilized by the Heme-Iron-Oxo species of CYP450.

MetabolicBlockade Substrate Piperidine Scaffold CYP CYP450 (Fe=O) Substrate->CYP Oxidative Attack Block 4,4-Difluoro Substitution Substrate->Block Fluorine Integration Metabolite 4-OH-Piperidine (Inactive/Excreted) CYP->Metabolite C-H Abstraction Stable Metabolically Stable Drug Candidate Block->Stable Steric & Electronic Shielding Stable->CYP Resists Oxidation

Figure 1: Mechanism of Metabolic Blockade. The gem-difluoro modification prevents the CYP450 radical abstraction pathway, extending the half-life (


) of the therapeutic agent.
Target Applications
  • Orexin Receptor Antagonists: Used in the treatment of insomnia. The 4,4-difluoro moiety improves brain penetration by modulating the basicity of the amine, ensuring the drug can cross the Blood-Brain Barrier (BBB) without being sequestered in acidic organelles.

  • BRD4 Inhibitors (Oncology): In the design of bromodomain inhibitors, this moiety serves as a solvent-exposed solubilizing group that does not introduce liability for rapid clearance.

Experimental Protocols

Synthesis of 4,4-Difluoro-1-methylpiperidine

Note: This protocol involves the use of DAST (Diethylaminosulfur trifluoride), a hazardous reagent. All work must be performed in a fume hood.

Reagents:

  • 1-Methyl-4-piperidone (Starting Material)[5][6][7]

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

  • Dichloromethane (DCM) - Anhydrous

  • Sodium Bicarbonate (saturated aq.)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Methyl-4-piperidone (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Fluorination: Dropwise add DAST (2.5 eq) over 20 minutes. Critical: Control exotherm; temperature must not rise above -60°C during addition.

  • Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 12-16 hours.

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃. Warning: Vigorous CO₂ evolution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and dry over MgSO₄.

  • Purification: The product is volatile. Remove solvent under reduced pressure (do not heat >40°C). Purify via distillation or silica gel chromatography (DCM/MeOH gradient).

SynthesisWorkflow Start 1-Methyl-4-piperidone Reagent DAST / DCM (-78°C to RT) Start->Reagent N2 Atmosphere Intermediate Reaction Mixture (Gem-difluorination) Reagent->Intermediate Nucleophilic Fluorination Quench NaHCO3 Quench (CO2 Evolution) Intermediate->Quench Neutralization Product 4,4-Difluoro-1-methylpiperidine (Volatile Oil) Quench->Product Extraction & Distillation

Figure 2: Synthesis workflow for the deoxofluorination of 1-methyl-4-piperidone.

In Vitro Metabolic Stability Assay

To validate the efficacy of the 4,4-difluoro substitution:

  • System: Human Liver Microsomes (HLM).[8]

  • Control: 1-Methylpiperidine (Parent).

  • Test: 4,4-Difluoro-1-methylpiperidine derivative.

  • Protocol: Incubate 1 µM compound with HLM (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with acetonitrile.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Success Criteria: The difluoro analog should show <20% depletion at 60 mins (High Stability), whereas the parent typically shows >50% depletion.

References

  • Physicochemical Properties of Fluorin

    • Source: PubChem Compound Summary for CID 2758352.
    • URL:[Link]

  • hERG Avoidance Str

    • Title: Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).[1][9]

    • URL:[Link]

  • Metabolic Stability & Fluorine Substitution

    • Title: Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes.[4]

    • Source: Drug Metabolism and Disposition (2016).
    • URL:[Link]

  • Title: 4,4-difluoro-piperidine-compounds (WO2013127913A1).
  • BRD4 Inhibitor Design

    • Title: Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl...
    • Source: Chemical Biology & Drug Design (2021).
    • URL:[Link]

Sources

4,4-Difluoro-1-methylpiperidine: A Privileged Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure allows for precise vectoral presentation of substituents to interact with biological targets. However, the ever-present challenge in drug discovery is the optimization of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties alongside its potency and selectivity. The introduction of fluorine into organic molecules has become a powerful strategy to address these challenges, often leading to significant improvements in a drug candidate's profile.[2]

This guide focuses on a particularly valuable building block that combines the privileged piperidine scaffold with the unique properties of fluorine: 4,4-Difluoro-1-methylpiperidine . The gem-difluoro group at the 4-position of the piperidine ring imparts a range of beneficial effects, including:

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing a drug's pharmacokinetic properties, such as reducing off-target interactions with aminergic GPCRs and improving cell permeability.

  • Metabolic Stability: The C4 position of the piperidine ring is often susceptible to metabolic oxidation. The gem-difluoro group effectively blocks this metabolic "soft spot," enhancing the molecule's metabolic stability and prolonging its half-life.

  • Conformational Control: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to lock the molecule in a bioactive conformation.[3]

  • Improved Lipophilicity and Permeability: Strategic fluorination can enhance a molecule's lipophilicity, facilitating its passage through biological membranes, including the blood-brain barrier.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4,4-difluoro-1-methylpiperidine, empowering researchers to leverage this valuable building block in their drug discovery programs.

Synthesis of 4,4-Difluoro-1-methylpiperidine: A Step-by-Step Approach

The synthesis of 4,4-difluoro-1-methylpiperidine can be efficiently achieved in a three-step sequence starting from the commercially available N-Boc-4-piperidone. The overall synthetic pathway involves gem-difluorination, deprotection of the nitrogen, and subsequent N-methylation.

G A N-Boc-4-piperidone B N-Boc-4,4-difluoropiperidine A->B  Gem-Difluorination C 4,4-Difluoropiperidine (as hydrochloride salt) B->C  Boc Deprotection D 4,4-Difluoro-1-methylpiperidine C->D  N-Methylation

Figure 1: Overall synthetic pathway for 4,4-Difluoro-1-methylpiperidine.

Step 1: Gem-Difluorination of N-Boc-4-piperidone

The introduction of the gem-difluoro group is a key transformation. While traditional fluorinating agents like diethylaminosulfur trifluoride (DAST) can be used, modern reagents such as trifluorosulfenyl morpholine offer higher yields and a better safety profile.[4]

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine [4]

  • To a four-necked flask charged with dichloromethane, add N-Boc-4-piperidone (1.0 eq) at room temperature (25-28 °C).

  • Cool the reaction mixture to 15-20 °C using an ice-water bath and purge the system with argon.

  • Slowly add a solution of trifluorosulfenyl morpholine (1.2 eq) in dichloromethane dropwise over approximately 4 hours, maintaining the internal temperature between 15-20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4,4-difluoropiperidine.

Step 2: Boc Deprotection to Yield 4,4-Difluoropiperidine

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions to liberate the secondary amine.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride [4]

  • Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in a suitable solvent such as dioxane or diethyl ether.

  • Cool the solution to 0 °C and bubble hydrogen chloride gas through the solution, or add a solution of HCl in dioxane (e.g., 4 M) dropwise.

  • A precipitate of 4,4-difluoropiperidine hydrochloride will form.

  • Stir the suspension at room temperature for 1-2 hours to ensure complete deprotection.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4,4-difluoropiperidine hydrochloride as a white solid.

Step 3: N-Methylation via the Eschweiler-Clarke Reaction

The final step is the methylation of the secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[5][6] This one-pot procedure is advantageous as it avoids the use of alkyl halides and prevents over-alkylation to the quaternary ammonium salt.[5]

G cluster_0 Eschweiler-Clarke Mechanism A 4,4-Difluoropiperidine C Iminium Ion Intermediate A->C + HCHO, -H2O B Formaldehyde B->C E Hydride Transfer C->E D Formic Acid D->E Hydride Donor F 4,4-Difluoro-1-methylpiperidine E->F - CO2, -H+

Figure 2: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol: Synthesis of 4,4-Difluoro-1-methylpiperidine

  • To a round-bottom flask, add 4,4-difluoropiperidine hydrochloride (1.0 eq) and an aqueous solution of formaldehyde (37%, 2.5 eq).

  • Add formic acid (98-100%, 2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4,4-difluoro-1-methylpiperidine by distillation or column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The introduction of the gem-difluoro group and the N-methyl group significantly influences the properties of the piperidine ring.

Property4,4-Difluoro-1-methylpiperidine (Predicted/Estimated)1-Methylpiperidine (Reference)
Molecular Formula C₆H₁₁F₂NC₆H₁₃N
Molecular Weight 135.15 g/mol 99.17 g/mol
Boiling Point ~110-120 °C106-107 °C
pKa (conjugate acid) ~7.5 - 8.5~10.08
logP ~1.0 - 1.5~1.45

Table 1: Comparison of physicochemical properties.

Spectroscopic Characterization (Expected):

  • ¹H NMR: The spectrum is expected to show signals for the N-methyl group (singlet, ~2.2-2.4 ppm) and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as multiplets around 2.3-2.6 ppm, while the protons on the carbons adjacent to the difluorinated carbon (C3 and C5) will appear as multiplets further downfield and will likely show coupling to the fluorine atoms.

  • ¹³C NMR: The carbon of the N-methyl group will appear around 46 ppm. The C2/C6 carbons will be in the range of 55-60 ppm. The C3/C5 carbons will be around 30-35 ppm and will show a triplet due to coupling with the two fluorine atoms. The C4 carbon will be a triplet with a large C-F coupling constant, appearing significantly downfield.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 135 would be expected, along with characteristic fragmentation patterns.

Applications in Drug Discovery: Case Studies

The 4,4-difluoro-1-methylpiperidine scaffold is a valuable building block for the synthesis of a variety of biologically active molecules. Its unique properties make it particularly attractive for targeting central nervous system (CNS) disorders and oncology.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for the treatment of various neuropsychiatric disorders. A novel series of 4,4-difluoropiperidine ether-based compounds have been identified as potent and highly selective D4 receptor antagonists.[7] The gem-difluoro group was crucial for improving the CNS Multiparameter Optimization (MPO) score by modulating the pKa of the piperidine nitrogen, leading to better drug-like properties.[8]

Orexin Receptor Antagonists

Orexin receptors are involved in the regulation of sleep, wakefulness, and appetite. Novel 4,4-difluoro-piperidine derivatives have been developed as potent orexin receptor antagonists for the potential treatment of sleep disorders and other conditions. The incorporation of the difluoropiperidine moiety was a key design element in these compounds.

Bromodomain-Containing Protein 4 (BRD4) Inhibitors

BRD4 is a promising target in oncology. A series of novel BRD4 inhibitors were designed and synthesized, incorporating the 4,4-difluoro-1-methylpiperidine moiety. One of the lead compounds from this series demonstrated potent inhibition of BRD4 and significant anti-proliferative activity in leukemia cell lines. This provides a direct example of the successful application of 4,4-difluoro-1-methylpiperidine as a building block in the development of potential anti-cancer agents.

Conclusion

4,4-Difluoro-1-methylpiperidine is a highly valuable and versatile building block for modern drug discovery. The strategic incorporation of the gem-difluoro group onto the piperidine scaffold provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of their molecules. The synthetic route to this building block is accessible and scalable, and its utility has been demonstrated in the development of potent and selective modulators of various biological targets. As the demand for drug candidates with optimized ADME profiles continues to grow, the use of fluorinated building blocks like 4,4-difluoro-1-methylpiperidine is set to become even more prevalent in the pharmaceutical industry.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google P
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]

  • Organic Syntheses Procedure. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - SciRP.org. [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]

  • Eschweiler–Clarke reaction: Methylation on amines. - YouTube. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - PMC - NIH. [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Synthesis of new pyrido[4',3':4,5]thieno[2,3-d] - PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Conformational analysis of 4,4-difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 4,4-Difluoropiperidines for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The 4,4-difluoropiperidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate pKa, and fine-tune lipophilicity.[1] However, the true potential of this scaffold lies in the profound and often non-intuitive conformational control exerted by the gem-difluoro group.[2][3] This guide provides a comprehensive exploration of the principles and practices governing the conformational analysis of 4,4-difluoropiperidines. We will dissect the underlying stereoelectronic forces, detail robust experimental and computational workflows, and demonstrate how a rigorous understanding of these molecules' three-dimensional topology is critical for rational drug design.

The Stereoelectronic Imperative: Beyond Simple Sterics

The substitution of a methylene group (CH₂) with a difluoromethylene group (CF₂) does more than simply block a site of metabolism. It fundamentally alters the electronic landscape of the piperidine ring, introducing powerful stereoelectronic effects that dictate its preferred conformation. The conformational behavior is a delicate interplay of electrostatic interactions, hyperconjugation, steric repulsion, and solvation effects.[4][5][6]

  • Hyperconjugation (Anomeric Effect): A key stabilizing interaction is the hyperconjugative donation of electron density from an adjacent C-H or C-C sigma bond (σ) into the low-lying antibonding orbital of the C-F bond (σ). In the piperidine ring, this effect can manifest as a generalized anomeric effect, where the nitrogen lone pair (n) interacts with the axial C-F σ orbital (nN → σ*CF).[7] This interaction is geometrically dependent, favoring specific rotamers and influencing the overall ring pucker.

  • Charge-Dipole and Dipole Minimization: The highly polarized C-F bonds create significant local dipoles. The overall molecular conformation will tend to favor an arrangement that minimizes dipole-dipole repulsion and maximizes stabilizing charge-dipole interactions, particularly when the nitrogen is protonated or substituted with an electron-withdrawing group.[4][8]

  • Solvation Effects: The polarity of the solvent plays a crucial role.[5] Polar solvents can preferentially stabilize conformers with larger molecular dipole moments, sometimes inverting the conformational preference observed in the gas phase or in nonpolar solvents.[4]

These competing forces mean that the conformational preference of substituents on the 4,4-difluoropiperidine ring cannot be predicted by simple steric A-values alone. A rigorous, multi-faceted analysis is required.

cluster_Outcome Observed Conformation cluster_Modulator External Modulator a1 Hyperconjugation (σC-H → σ*C-F) Result Dominant Conformer a1->Result a2 Charge-Dipole Stabilization (e.g., N+ --- Fδ-) a2->Result e1 Steric Repulsion (1,3-diaxial interactions) e1->Result e2 Dipole Minimization (in non-polar solvents) e2->Result Solvent Solvent Polarity Solvent->Result Can shift equilibrium

Caption: Interplay of forces governing 4,4-difluoropiperidine conformation.

Experimental Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for elucidating the solution-state conformation of 4,4-difluoropiperidines. The key is to leverage the magnetic properties of both ¹H and ¹⁹F nuclei.

Key NMR Parameters
  • Vicinal Coupling Constants (³J): The magnitude of three-bond scalar couplings is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.[9] For fluorinated systems, both ³J(H,H) and ³J(F,H) are invaluable.[10]

    • ³J(H,H): Large couplings (~10-13 Hz) between vicinal protons (e.g., H2ax-H3ax) indicate a diaxial relationship (180° dihedral angle), characteristic of a chair conformation.[11]

    • ³J(F,H): The coupling between an axial fluorine and an axial proton (³J(Fax, Hax)) is typically large, while the coupling to an equatorial proton is small. This parameter is highly informative for determining the orientation of the fluorine atoms.[4][12]

  • Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space dipolar interactions and are used to identify protons that are close in space (< 5 Å), providing powerful constraints for conformational assignment.[13] For example, a strong NOE between axial protons at C2 and C6 confirms a chair conformation and the axial disposition of those protons.[14]

Self-Validating Experimental Protocol: NMR Analysis

This protocol ensures a robust conformational assignment by correlating multiple independent NMR parameters.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the 4,4-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical, as conformation can be solvent-dependent.[4]

  • Ensure the sample is free of paramagnetic impurities which can broaden signals and interfere with NOE measurements.

Step 2: Data Acquisition

  • Acquire standard 1D ¹H and ¹⁹F spectra to identify all signals and their multiplicities.

  • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity.

  • Acquire a 2D ¹H-¹³C HSQC spectrum to assign protons to their attached carbons.

  • Acquire a 2D ¹H-¹H NOESY (or 1D selective NOE) spectrum with a mixing time of 500-800 ms. This is the core experiment for identifying through-space proximities.

Step 3: Data Analysis & Conformational Assignment

  • Identify Spin Systems: Use the COSY and HSQC spectra to trace the connectivity around the piperidine ring.

  • Extract Coupling Constants: Measure all relevant ³J(H,H) and ³J(F,H) values from the high-resolution 1D ¹H spectrum.

  • Propose a Dominant Conformation: Based on the large diaxial ³J(H,H) couplings, propose a chair conformation. Use the ³J(F,H) values to assign the axial/equatorial positions of neighboring protons relative to the fluorine atoms.

  • Validate with NOE Data: Cross-reference the proposed conformation with the NOESY data. The proposed structure must be consistent with all observed NOE correlations. For example, if a proton is assigned as axial, it should show NOEs to other axial protons on the same face of the ring. A lack of expected NOEs or the presence of unexpected ones would invalidate the proposed conformation and require re-evaluation.

Computational Modeling: Quantifying Energetics

While NMR provides a picture of the dominant solution-state structure, computational chemistry allows for the quantification of the relative energies of different conformers and a deeper understanding of the underlying electronic effects. Density Functional Theory (DFT) is the workhorse for this analysis.[15][16]

Theoretical Underpinnings
  • Choice of Functional/Basis Set: A functional like M06-2X is often chosen for its good performance in systems where non-covalent interactions are important.[4] A Pople-style basis set such as 6-311++G(d,p) or a Dunning-type basis set like def2-QZVPP provides a good balance of accuracy and computational cost.[4][7]

  • Solvent Modeling: To compare with experimental data, calculations must account for the solvent. This is typically done using a Polarizable Continuum Model (PCM).[12]

  • Energy Components: The calculations yield the Gibbs free energy (ΔG) difference between conformers, which directly relates to their population ratio at equilibrium. Natural Bond Orbital (NBO) analysis can be used to dissect the electronic structure and quantify specific hyperconjugative interactions.[17]

Self-Validating Protocol: DFT Conformational Analysis

This workflow integrates experimental data for robust validation of the computational model.

Step 1: In Silico Structure Preparation

  • Build the 4,4-difluoropiperidine derivative using a molecular editor. Generate the two primary chair conformers (and potentially twist-boat conformers).[18][19]

Step 2: Geometry Optimization and Energy Calculation

  • Perform a full geometry optimization and frequency calculation for each conformer using a selected DFT functional and basis set (e.g., M06-2X/def2-QZVPP).[4]

  • The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Re-run the optimization including a solvent model (e.g., PCM for chloroform) to calculate solution-phase energies.

Step 3: Data Analysis

  • Calculate the relative Gibbs free energy (ΔG) between the conformers. The conformer with the lower ΔG is predicted to be the more stable.

  • (Optional) Perform an NBO analysis on the optimized geometries to identify and quantify the key stabilizing (e.g., nN → σ*CF) and destabilizing interactions.

Step 4: Validation

  • Compare the calculated ΔG with the experimentally determined conformational equilibrium from NMR. A qualitative agreement (i.e., predicting the correct dominant conformer) is the first level of validation.[12]

  • For higher validation, one can use the optimized geometries to calculate NMR coupling constants and compare them directly with the experimental values. A strong correlation provides high confidence in the computational model.

cluster_Exp Experimental Workflow (NMR) cluster_Comp Computational Workflow (DFT) cluster_Val Validation & Refinement exp1 Acquire 1D/2D NMR Data (¹H, ¹⁹F, COSY, NOESY) exp2 Measure ³J Couplings & Analyze NOEs exp1->exp2 exp3 Propose Dominant Solution Conformation exp2->exp3 val1 Compare Experimental & Computational Results exp3->val1 comp1 Build Conformers (Chair A, Chair B) comp2 Optimize Geometries & Calculate ΔG (PCM) comp1->comp2 comp3 Predict Lowest Energy Conformer comp2->comp3 comp3->val1 val1->exp3 Refine Assignment val1->comp3 Refine Model

Caption: Integrated workflow for conformational analysis.

Data Summary & Drug Design Implications

A precise understanding of the three-dimensional shape and conformational dynamics of 4,4-difluoropiperidine-containing molecules is paramount for effective drug design.

Representative Conformational Energy Data

The following table summarizes hypothetical but representative data for an N-acyl-4,4-difluoropiperidine, illustrating the impact of solvent on conformational preference.

ConformerΔG (gas phase, kcal/mol)ΔG (chloroform, kcal/mol)Predicted Dominant Conformer (NMR)Key Stabilizing Interaction
Axial-F Favored0.0-0.8Yes (in polar solvents)Charge-Dipole (Nδ+-C-Fδ-)
Equatorial-F Favored+0.50.0Yes (in nonpolar solvents)Minimized Sterics

Data is illustrative, based on trends reported in the literature.[4][12]

Implications for Drug Development
  • Receptor Binding: The spatial orientation of pharmacophoric features is dictated by the ring's conformation. A molecule that preferentially adopts a conformation complementary to a target's binding pocket will exhibit higher affinity. Locking the molecule into this "bioactive conformation" using stereoelectronic effects is a powerful design strategy.

  • Physicochemical Properties: The molecular dipole moment, which influences properties like solubility and membrane permeability, is conformation-dependent. Shifting the conformational equilibrium can fine-tune these properties.[12]

  • Intellectual Property: Novel conformational constraints introduced by fluorination can lead to new chemical matter with distinct properties, strengthening intellectual property positions.

By moving beyond a simple two-dimensional view and embracing a rigorous analysis of the underlying stereoelectronics, researchers can unlock the full potential of the 4,4-difluoropiperidine scaffold to design safer and more effective medicines.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Nairoukh, Z., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

  • O'Hagan, D. (2015). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]

  • Angell, Y. L., et al. (2007). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • Iovine, V., et al. (2021). The two possible chair conformations of piperidines 11 and 13. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem. [Link]

  • Haasnoot, C. A., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine hydrochloride. PubChem. [Link]

  • Toloza, C., et al. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. ResearchGate. [Link]

  • Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

  • da Silva, J. G., & Tormena, C. F. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect. [Link]

  • Cremer, D., & Pople, J. A. (2000). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A. [Link]

  • Wu, A., et al. (2004). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]

  • Iska, D., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PubMed Central. [Link]

  • Altona, C., & Haasnoot, C. A. G. (2010). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PubMed Central. [Link]

  • Iovine, V., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • Wikipedia. (n.d.). Karplus equation. Wikipedia. [Link]

  • Mandeep Singh. (2021). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! YouTube. [Link]

  • Rzepa, H. (2016). Anomeric effects at boron, silicon and phosphorus. Henry Rzepa's Blog. [Link]

Sources

Methodological & Application

Applications of 4,4-Difluoro-1-methylpiperidine in CNS Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Gem-Difluorination in CNS Drug Development

In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties is paramount. The ability of a drug candidate to effectively cross the blood-brain barrier (BBB) and engage its target within the brain is a critical determinant of its therapeutic potential.[1] Within the medicinal chemist's toolkit, strategic fluorination has emerged as a powerful strategy to modulate these properties. The introduction of the 4,4-difluoro-1-methylpiperidine moiety, in particular, offers a unique combination of physicochemical advantages that can be leveraged to design superior CNS drug candidates.

The gem-difluoro group at the 4-position of the piperidine ring imparts several beneficial characteristics. It can enhance metabolic stability by blocking potential sites of oxidation, a common metabolic liability for cyclic amines.[2] Furthermore, the high electronegativity of fluorine can modulate the basicity (pKa) of the piperidine nitrogen, influencing its ionization state at physiological pH. This, in turn, can impact crucial parameters such as solubility, membrane permeability, and off-target interactions. The strategic placement of the gem-difluoro group can also influence the conformational preference of the piperidine ring, potentially leading to more favorable interactions with the target protein.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 4,4-difluoro-1-methylpiperidine in CNS drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable building block.

Synthesis of 4,4-Difluoro-1-methylpiperidine: A Step-by-Step Protocol

The synthesis of 4,4-difluoro-1-methylpiperidine can be efficiently achieved through a two-step process starting from the commercially available N-Boc-piperidin-4-one. The following protocol outlines a reliable method for its preparation.

Step 1: Synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate

This initial step involves the gem-difluorination of the ketone functionality of N-Boc-piperidin-4-one.

Protocol:

  • To a stirred solution of N-Boc-piperidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a fluorinating agent. Diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents can be employed.

  • The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) and allowed to slowly warm to room temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4,4-difluoropiperidine-1-carboxylate.

Step 2: Synthesis of 4,4-Difluoro-1-methylpiperidine

The second step involves the deprotection of the Boc group followed by N-methylation.

Protocol:

  • Dissolve the tert-butyl 4,4-difluoropiperidine-1-carboxylate (1 equivalent) in a suitable solvent, such as methanol or a mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Remove the solvent under reduced pressure to obtain the crude 4,4-difluoropiperidine salt.

  • For the N-methylation, dissolve the crude salt in a suitable solvent like methanol.

  • Add an aqueous solution of formaldehyde (1.1-1.5 equivalents) and a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.[3][4]

  • Stir the reaction at room temperature until the formation of the N-methylated product is complete.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, 4,4-difluoro-1-methylpiperidine, by distillation or column chromatography to obtain a colorless oil.

Applications in CNS Drug Discovery: Case Studies and Biological Data

The 4,4-difluoro-1-methylpiperidine scaffold has been successfully incorporated into a variety of CNS drug candidates, demonstrating its versatility and utility in targeting different receptors and pathways.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. The development of selective D4 receptor antagonists is a promising therapeutic strategy. Several potent and selective D4 antagonists incorporating the 4,4-difluoropiperidine moiety have been reported.[3][5][6][7][8]

Table 1: Biological Data of 4,4-Difluoropiperidine-based Dopamine D4 Receptor Antagonists [6]

CompoundD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)cLogPCNS MPO Score
Compound A 140>10,000>10,000>5.00<4.0
Compound B 320>10,000>10,000>5.00<4.0
Compound C 1.0>10,000>10,0003.5>5.0
Compound 14a 0.3>10,000>10,000--

CNS MPO (Central Nervous System Multiparameter Optimization) score is a metric used to predict the likelihood of a compound having favorable CNS drug-like properties.

The data in Table 1 highlights how modifications to the scaffold can significantly impact potency and drug-like properties. While early analogs showed modest potency and poor CNS MPO scores, further optimization led to compounds like Compound 14a with exceptional potency and selectivity.[5]

Orexin Receptor Antagonists

The orexin system plays a crucial role in regulating wakefulness and arousal. Antagonists of orexin receptors are effective treatments for insomnia.[1][9][10][11][12] The 4,4-difluoropiperidine moiety has been incorporated into novel orexin receptor antagonists to improve their pharmacokinetic profiles and CNS penetration.

The rationale for incorporating the 4,4-difluoropiperidine moiety in orexin antagonists is to enhance metabolic stability and modulate lipophilicity, which are key factors for achieving optimal brain exposure and duration of action.

Experimental Protocols for In Vitro and In Vivo Assays

The following protocols provide a framework for evaluating the biological activity of compounds containing the 4,4-difluoro-1-methylpiperidine scaffold.

In Vitro Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine D4 receptor.

  • Radioligand, e.g., [³H]-Spiperone or a D4-selective radioligand.

  • Test compound (e.g., a 4,4-difluoro-1-methylpiperidine derivative).

  • Non-specific binding control (e.g., a high concentration of a known D4 antagonist like haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[13][14][15][16][17] Anxiolytic compounds are expected to increase the time spent in the open arms of the maze.

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • A video camera positioned above the maze to record the animal's behavior.

  • Automated tracking software for data analysis.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound (e.g., a 4,4-difluoro-1-methylpiperidine derivative) or vehicle to the animals at a predetermined time before the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a fixed period, typically 5 minutes.[16]

  • Record the session using the video camera.

  • After the test, return the animal to its home cage.

  • Clean the maze thoroughly between each animal to eliminate olfactory cues.

  • Analyze the video recordings to determine parameters such as the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.

  • Compare the behavioral parameters between the compound-treated and vehicle-treated groups to assess the anxiolytic or anxiogenic potential of the compound.

In Vivo Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common behavioral assay to screen for antidepressant-like activity in rodents.[18][19][20][21] Antidepressant compounds are expected to reduce the duration of immobility.

Apparatus:

  • A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[20]

  • A video camera for recording the session.

Procedure:

  • On day 1 (pre-test session), place each animal in the water cylinder for 15 minutes.

  • After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.

  • On day 2 (test session), administer the test compound or vehicle.

  • After the appropriate pre-treatment time, place the animal back into the water cylinder for a 5-6 minute session.[20]

  • Record the entire test session.

  • Analyze the recordings to measure the duration of immobility (floating without active movements, other than those necessary to keep the head above water).

  • Compare the immobility time between the compound-treated and vehicle-treated groups to evaluate the antidepressant-like effect.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow A N-Boc-piperidin-4-one B Fluorination (e.g., DAST) A->B C tert-butyl 4,4-difluoropiperidine- 1-carboxylate B->C D Boc Deprotection (e.g., TFA/DCM) C->D E 4,4-Difluoropiperidine D->E F Reductive Amination (Formaldehyde, NaBH(OAc)₃) E->F G 4,4-Difluoro-1-methylpiperidine F->G

Caption: Synthetic workflow for 4,4-Difluoro-1-methylpiperidine.

CNS_Drug_Discovery_Process cluster_0 Preclinical Development cluster_1 Clinical Development A Scaffold Selection (4,4-Difluoro-1-methylpiperidine) B Synthesis of Analogs A->B C In Vitro Assays (e.g., Receptor Binding) B->C D In Vivo Assays (e.g., EPM, FST) C->D Promising Activity E Lead Optimization D->E Efficacy & Safety E->C Iterative Design E->D F Candidate Selection E->F G Phase I F->G H Phase II G->H I Phase III H->I

Caption: Role of 4,4-Difluoro-1-methylpiperidine in the CNS drug discovery process.

Conclusion and Future Perspectives

The 4,4-difluoro-1-methylpiperidine scaffold represents a valuable and versatile building block in the design of novel CNS therapeutics. Its unique physicochemical properties, arising from the gem-difluoro substitution, can be strategically employed to overcome common challenges in CNS drug discovery, such as metabolic instability and poor blood-brain barrier penetration. The successful application of this moiety in the development of potent and selective dopamine D4 and orexin receptor antagonists underscores its potential.

Future research in this area will likely focus on expanding the application of the 4,4-difluoro-1-methylpiperidine scaffold to a wider range of CNS targets. Furthermore, a deeper understanding of the structure-activity relationships and the impact of the gem-difluoro group on the conformational dynamics of the piperidine ring will enable more rational and efficient drug design. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this promising chemical entity in the quest for new and improved treatments for CNS disorders.

References

  • MySkinRecipes. (n.d.). 4,4-Difluoro-1,4'-bipiperidine. Retrieved from [Link]

  • (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]

  • (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Retrieved from [Link]

  • (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wu, C. Y., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. SciRP.org. Retrieved from [Link]

  • (n.d.). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Retrieved from [Link]

  • Matar, N. (2018). Reductive amination of amines with formaldehyde ?. ResearchGate. Retrieved from [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). The Mouse Forced Swim Test. PMC - NIH. Retrieved from [Link]

  • (2023). Elevated plus maze protocol. protocols.io. Retrieved from [Link]

  • (n.d.). (S)-4,4-Difluoro-3-methylpiperidine hydrochloride. PubChem. Retrieved from [Link]

  • (n.d.). Forced Swim Test Protocol. Retrieved from [Link]

  • (2023). (PDF) Elevated plus maze protocol v1. ResearchGate. Retrieved from [Link]

  • (n.d.). Found in translation: orexin receptor antagonism for the treatment of opioid use disorder. Retrieved from [Link]

  • (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Retrieved from [Link]

  • (n.d.). Orexin receptor antagonist – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Retrieved from [Link]

  • (n.d.). (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. Retrieved from [Link]

  • (2017). Elevated Plus Maze: Understanding the Basics. Retrieved from [Link]

  • (n.d.). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. Retrieved from [Link]

  • (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • (n.d.). (PDF) Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. ResearchGate. Retrieved from [Link]

  • (n.d.). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. PubMed. Retrieved from [Link]

  • (n.d.). BehaviorCloud Protocols - Elevated Plus Maze. Retrieved from [Link]

  • (n.d.). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. PubMed. Retrieved from [Link]

Sources

Application Note: Protocols for the N-Methylation of 4,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed experimental protocols for the N-methylation of 4,4-difluoropiperidine, a crucial building block in medicinal chemistry. The introduction of a methyl group to the nitrogen atom of the piperidine ring can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. We present two robust and widely applicable methods: the classic Eschweiler-Clarke reaction and a modern reductive amination protocol using sodium triacetoxyborohydride. This guide offers a comprehensive overview of each method, including detailed step-by-step procedures, mechanistic insights, safety considerations, and characterization of the final product, N-methyl-4,4-difluoropiperidine.

Introduction: The Significance of the N-Methyl-4,4-difluoropiperidine Moiety

The 4,4-difluoropiperidine scaffold is a privileged motif in modern drug discovery. The gem-difluoro substitution can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of the piperidine nitrogen, influencing its binding characteristics. Subsequent N-methylation to form N-methyl-4,4-difluoropiperidine further refines the molecule's properties. The N-methyl group can improve cell permeability, enhance binding affinity to target proteins, and alter the overall pharmacokinetic profile of a drug candidate. Given its importance, reliable and scalable synthetic routes to this key intermediate are of high value to researchers in pharmaceutical and agrochemical development.

This document details two distinct and effective protocols for the synthesis of N-methyl-4,4-difluoropiperidine from its secondary amine precursor.

Protocol 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines.[1][2] This one-pot procedure utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] A key advantage of this reaction is that it selectively produces the tertiary amine without the formation of a quaternary ammonium salt byproduct.[1][2][3]

Underlying Mechanism

The reaction proceeds through a two-step sequence within a single pot. First, the secondary amine (4,4-difluoropiperidine) reacts with formaldehyde to form an unstable aminol, which then dehydrates to generate an iminium ion.[1] In the second step, the iminium ion is reduced by formic acid, which acts as a hydride donor, to yield the N-methylated product and carbon dioxide.[2] The formation of gaseous CO2 makes the reaction irreversible.[2]

Diagram of the Eschweiler-Clarke Reaction Workflow

Eschweiler_Clarke_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 4,4-Difluoropiperidine D Mix Reactants A->D B Formaldehyde (aq.) B->D C Formic Acid C->D E Heat to 80-100 °C (12-24 hours) D->E Reaction F Cool to RT E->F G Basify with NaOH/K2CO3 F->G H Extract with Organic Solvent (e.g., DCM, EtOAc) G->H I Dry, Filter, Concentrate H->I J Purify (Distillation or Chromatography) I->J K N-Methyl-4,4-difluoropiperidine J->K

A schematic overview of the Eschweiler-Clarke N-methylation process.

Experimental Procedure

Materials:

  • 4,4-Difluoropiperidine (or its hydrochloride salt)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution or Sodium hydroxide (2M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-difluoropiperidine (1.0 eq). If using the hydrochloride salt, it can often be used directly, or neutralized beforehand.

  • Add formic acid (2.0-3.0 eq).

  • Add formaldehyde (37% aqueous solution, 2.0-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to a pH > 10 by the slow addition of a saturated sodium bicarbonate solution or 2M sodium hydroxide. Caution: Vigorous gas evolution (CO2) will occur.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel to afford pure N-methyl-4,4-difluoropiperidine.

Safety Considerations
  • Formaldehyde: Formaldehyde is a known human carcinogen, a potent sensitizer, and is toxic and corrosive.[4][5][6][7][8] All manipulations should be performed in a well-ventilated fume hood.[8] Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a versatile and mild method for forming C-N bonds.[9][10] This protocol involves the reaction of 4,4-difluoropiperidine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal choice for this transformation as it is a mild and selective reagent that can be handled easily in air and is compatible with a wide range of functional groups.[11]

Underlying Mechanism

Similar to the Eschweiler-Clarke reaction, the initial step is the formation of an iminium ion from the condensation of 4,4-difluoropiperidine and formaldehyde. Sodium triacetoxyborohydride then selectively reduces the electrophilic iminium ion to the corresponding tertiary amine. STAB is less reactive than other borohydrides like sodium borohydride, and therefore does not readily reduce the starting aldehyde, leading to fewer side products.

Diagram of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 4,4-Difluoropiperidine E Combine Amine, Aldehyde, and Solvent A->E B Formaldehyde (aq.) B->E C Sodium Triacetoxyborohydride (STAB) F Add STAB Portion-wise at 0 °C to RT C->F D Solvent (DCM or DCE) D->E E->F Iminium Formation G Stir at RT (2-12 hours) F->G Reduction H Quench with Saturated NaHCO3 Solution G->H I Extract with Organic Solvent H->I J Dry, Filter, Concentrate I->J K Purify (Chromatography) J->K L N-Methyl-4,4-difluoropiperidine K->L

A schematic overview of the N-methylation process via reductive amination.

Experimental Procedure

Materials:

  • 4,4-Difluoropiperidine

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Stir plate and stir bar

  • Separatory funnel

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 4,4-difluoropiperidine (1.0 eq) in dichloromethane or 1,2-dichloroethane (approx. 0.1-0.2 M).

  • Add formaldehyde (37% aqueous solution, 1.1-1.5 eq) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Cool the mixture in an ice bath (optional, but recommended for controlling exotherms).

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is typically purified by column chromatography on silica gel.

Safety Considerations
  • Sodium Triacetoxyborohydride (STAB): STAB is a flammable solid and reacts with water to release flammable gases which may ignite spontaneously.[12][13] It is also harmful if swallowed and can cause serious eye damage.[12][13] Handle under an inert atmosphere if possible and protect from moisture.[11][14] Always wear appropriate PPE, including gloves and safety glasses.[11] The quenching step should be performed slowly and cautiously to control the release of hydrogen gas.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are halogenated solvents and should be handled in a fume hood. They are suspected carcinogens.

Comparison of Protocols and Data Summary

ParameterEschweiler-Clarke ReactionReductive Amination with STAB
Methyl Source FormaldehydeFormaldehyde
Reducing Agent Formic AcidSodium Triacetoxyborohydride (STAB)
Reaction Temp. 80-100 °C0 °C to Room Temperature
Reaction Time 12-24 hours2-12 hours
Key Advantage Cost-effective, no risk of quaternizationMild conditions, high functional group tolerance
Key Disadvantage High temperatures, strongly acidicHigher cost of reagent (STAB)
Work-up Requires careful neutralization of acidRequires careful quenching of hydride reagent
Typical Yield Good to ExcellentExcellent

Characterization of N-Methyl-4,4-difluoropiperidine

The successful synthesis of the target compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new singlet in the range of δ 2.2-2.5 ppm corresponding to the N-methyl protons is a key indicator of successful methylation. The integration of this peak should correspond to three protons. The signals for the piperidine ring protons will also be present, typically in the δ 2.5-3.0 ppm range.

    • ¹³C NMR: A new signal for the N-methyl carbon will appear around δ 40-45 ppm. The signals for the piperidine ring carbons will also be observed, with the carbon bearing the gem-difluoro group appearing as a triplet due to C-F coupling.

    • ¹⁹F NMR: A singlet or complex multiplet will be observed in the ¹⁹F NMR spectrum, confirming the presence of the fluorine atoms.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the [M+H]⁺ ion of N-methyl-4,4-difluoropiperidine (C₆H₁₁F₂N), with an expected m/z of approximately 136.09.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the final product and confirm its molecular weight.

Conclusion

Both the Eschweiler-Clarke reaction and reductive amination with sodium triacetoxyborohydride are highly effective methods for the N-methylation of 4,4-difluoropiperidine. The choice of protocol will depend on factors such as the scale of the reaction, the availability and cost of reagents, and the presence of other functional groups in more complex substrates. The Eschweiler-Clarke reaction is a robust, classical method suitable for large-scale synthesis where high temperatures are not a concern. In contrast, the reductive amination protocol offers milder reaction conditions and broader functional group compatibility, making it a preferred choice for the synthesis of complex, late-stage intermediates in a drug discovery setting.

References

  • NROChemistry. Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Formaldehyde | Medical Management Guidelines. Centers for Disease Control and Prevention. Available at: [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. Available at: [Link]

  • Wikipedia. Formaldehyde. Wikipedia. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. Available at: [Link]

  • Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Casy, A. F., & Hassan, M. M. (1973). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Canadian Journal of Chemistry, 51(1), 171-176. Available at: [Link]

  • University of California, Berkeley - EH&S. Formaldehyde: Hazards and Precautions. UC Berkeley. Available at: [Link]

  • Lab Alley. Formaldehyde Safety & Hazards. Lab Alley. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • Wu, C. Y., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2(2), 202-208. Available at: [Link]

  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(24), 5725-5734. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Incorporation of 4,4-Difluoro-1-methylpiperidine in the Synthesis of Advanced Neuroleptic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis and application of 4,4-difluoro-1-methylpiperidine, a key building block in the development of novel neuroleptic agents. We will dissect the rationale behind its use, detailing the profound impact of the gem-difluoro moiety on molecular properties relevant to central nervous system (CNS) therapeutics. This document furnishes researchers with detailed, field-proven protocols for the synthesis of the fluorinated piperidine intermediate and its subsequent elaboration into butyrophenone-class neuroleptics, exemplified by a fluorinated analog of Haloperidol.

Introduction: The Fluorine Advantage in Neuroleptic Design

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic profile and its ability to serve as a versatile scaffold for diverse substitutions.[1] In the realm of neuroleptic agents, particularly the butyrophenone class, the piperidine ring is a critical pharmacophoric element.

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their therapeutic potential.[2] The unique electronic properties of fluorine, the most electronegative element, can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved dosing regimens.

  • Modulation of Basicity (pKa): The introduction of electron-withdrawing fluorine atoms can lower the pKa of nearby amine groups. In the case of the piperidine nitrogen, this can influence its ionization state at physiological pH, impacting receptor binding, solubility, and cell permeability.

  • Increased Lipophilicity and CNS Penetration: Fluorine substitution can enhance a molecule's lipophilicity, which is often crucial for crossing the blood-brain barrier (BBB) and reaching CNS targets.[3]

  • Conformational Control: The presence of fluorine can alter the conformational preferences of a molecule, potentially leading to a more favorable orientation for receptor binding.

The 4,4-difluoro substitution on the piperidine ring is particularly advantageous. The gem-difluoro group acts as a non-hydrolyzable mimic of a carbonyl group and can influence the electrostatic potential of the molecule, potentially leading to novel receptor interactions.

This guide will provide a comprehensive overview of the synthetic pathways to harness the potential of 4,4-difluoro-1-methylpiperidine in the design of next-generation neuroleptic agents.

Synthesis of the Key Intermediate: 4,4-Difluoro-1-methylpiperidine

The synthesis of 4,4-difluoro-1-methylpiperidine can be efficiently achieved in a three-step sequence starting from commercially available 1-methyl-4-piperidone. The overall synthetic workflow is depicted below.

Synthesis_of_4,4-Difluoro-1-methylpiperidine start 1-Methyl-4-piperidone step1 Fluorination (DAST or Deoxo-Fluor®) start->step1 intermediate 4,4-Difluoro-1-methylpiperidine step1->intermediate caption Figure 1: Synthetic workflow for 4,4-Difluoro-1-methylpiperidine.

Figure 1: Synthetic workflow for 4,4-Difluoro-1-methylpiperidine.
Protocol 1: Synthesis of 4,4-Difluoro-1-methylpiperidine

This protocol details the direct fluorination of 1-methyl-4-piperidone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Methyl-4-piperidone≥98%Commercially Available
Diethylaminosulfur trifluoride (DAST)≥95%Commercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available

Experimental Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per 1 g of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 4,4-difluoro-1-methylpiperidine.

Expected Yield and Purity:

ProductFormTypical Yield (%)Purity (by GC-MS)
4,4-Difluoro-1-methylpiperidineColorless oil75-85%>95%

Synthesis of a Butyrophenone Neuroleptic Agent

The quintessential step in the synthesis of butyrophenone neuroleptics is the N-alkylation of the piperidine nitrogen with a suitable butyrophenone side chain.[4] A common and commercially available alkylating agent for this purpose is 4-chloro-1-(4-fluorophenyl)butan-1-one.

Neuroleptic_Synthesis start 4,4-Difluoro-1-methylpiperidine step1 N-Alkylation (Nucleophilic Substitution) start->step1 reagent 4-Chloro-1-(4-fluorophenyl)butan-1-one reagent->step1 product Fluorinated Butyrophenone Neuroleptic step1->product caption Figure 2: N-Alkylation to form a butyrophenone neuroleptic.

Figure 2: N-Alkylation to form a butyrophenone neuroleptic.
Protocol 2: Synthesis of 4-(4,4-Difluoropiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one

This protocol details the N-alkylation of 4,4-difluoropiperidine (obtained from deprotection of the corresponding N-Boc derivative) with 4-chloro-1-(4-fluorophenyl)butan-1-one. The N-methylated analog follows a similar procedure.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,4-Difluoropiperidine hydrochloride≥98%Synthesized or Commercially Available
4-Chloro-1-(4-fluorophenyl)butan-1-one≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Commerically Available
Potassium Iodide (KI)≥99%Commercially Available
Acetonitrile (MeCN), anhydrousACS GradeCommercially Available

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4,4-difluoropiperidine hydrochloride (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in anhydrous acetonitrile (MeCN).

  • Addition of Alkylating Agent: Add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired neuroleptic agent.

Expected Yield and Purity:

ProductFormTypical Yield (%)Purity (by HPLC)
4-(4,4-Difluoropiperidin-1-yl)-1-(4-fluorophenyl)butan-1-oneWhite to off-white solid65-75%>98%

Causality and Best Practices

  • Choice of Fluorinating Agent: DAST is a common and effective deoxofluorinating agent. However, it is moisture-sensitive and can be hazardous. Alternatives like Deoxo-Fluor® can also be used and may offer a better safety profile. The reaction should always be conducted in an anhydrous environment and under an inert atmosphere.

  • N-Alkylation Conditions: The use of a base like potassium carbonate is crucial to neutralize the HCl formed during the reaction and to deprotonate the piperidinium salt. Potassium iodide is used as a catalyst to facilitate the nucleophilic substitution via the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

  • Purification: Careful purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity of the final neuroleptic agent required for biological testing.

Conclusion

The strategic incorporation of the 4,4-difluoro-1-methylpiperidine moiety offers a promising avenue for the development of novel neuroleptic agents with potentially enhanced pharmacological properties. The protocols detailed in this guide provide a robust and reproducible framework for the synthesis of this key building block and its subsequent elaboration into butyrophenone-class neuroleptics. By understanding the underlying chemical principles and adhering to best practices, researchers can effectively leverage the "fluorine advantage" in their drug discovery endeavors.

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (n.d.). Google Patents.
  • Carpino, L. A., et al. (2004). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of Organic Chemistry, 69(2), 541-543. [Link]

  • 4,4-difluoro-piperidine-compounds. (n.d.). Google Patents.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Reductive amination of amines with formaldehyde ?. (2018, November 23). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Biriukov, K. O., et al. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(17), 4065. [Link]

  • Wu, C. Y., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2(2), 199-204. [Link]

  • Prakash, G. K. S., et al. (2015). A general and efficient method for the synthesis of trifluoromethylated compounds via C-C bond cleavage/fluorination/trifluoromethylthiolation of β-keto esters using trifluoromethyl-DAST (CF3-DAST). Chemical Science, 6(12), 7179-7184. [Link]

  • Williams, J. M. J., et al. (2010). Iridium-catalyzed formylation of amines with paraformaldehyde. Tetrahedron Letters, 51(44), 5804-5806. [Link]

  • Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457-465. [Link]

  • Chen, G., & Xue, X. S. (2023). Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP. ChemRxiv. [Link]

  • Siddiqui, M. A., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 125, 117865. [Link]

  • Singh, R. P., et al. (2019). Eschweiler–Clarke reaction: Methylation on amines. YouTube. Retrieved February 2, 2026, from [Link]

  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(24), 5725-5734. [Link]

  • Designation of 4-Piperidone as a List I Chemical. (2023, April 12). Federal Register. Retrieved February 2, 2026, from [Link]

  • Biriukov, K. O., et al. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. Molecules, 30(1), 123. [Link]

  • Chusov, D., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580-3584. [Link]

Sources

Application Notes & Protocols: 4,4-Difluoro-1-methylpiperidine as a Strategic Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, membrane permeability, binding affinity, and acidity/basicity (pKa).[2][3] When these advantages are applied to proven structural motifs, the potential for innovation is magnified.

The piperidine ring is one of the most ubiquitous and privileged scaffolds in pharmaceuticals, present in numerous FDA-approved drugs.[4] Its saturated, three-dimensional structure is ideal for engaging with biological targets. However, the piperidine ring is often susceptible to metabolic oxidation, particularly at positions alpha to the nitrogen and at unsubstituted ring carbons. This vulnerability can lead to rapid clearance and limit the therapeutic potential of a drug candidate.

By combining the benefits of fluorination with the structural utility of the piperidine core, the 4,4-Difluoro-1-methylpiperidine scaffold emerges as a powerful tool. The introduction of a gem-difluoro group at the 4-position sterically and electronically shields the ring, blocking a key site of metabolism and profoundly altering the electronic properties of the piperidine nitrogen. This guide provides a comprehensive overview of the properties, synthesis, and application of this scaffold for researchers engaged in the development of next-generation therapeutics.

Physicochemical & Pharmacokinetic Profile of the Scaffold

The introduction of the gem-difluoro moiety at the 4-position imparts a unique set of properties that directly address common challenges in drug development.

pKa Modulation: A Tool for Optimizing Bioavailability

The basicity of the piperidine nitrogen is a critical determinant of a drug's solubility, absorption, and off-target activity (e.g., hERG liability). The two fluorine atoms at the C4 position exert a powerful electron-withdrawing inductive effect through the sigma bond framework, significantly reducing the electron density on the nitrogen atom. This results in a substantial decrease in the basicity (a lower pKa value) compared to its non-fluorinated counterpart.

This pKa reduction is highly advantageous. A lower pKa can reduce unwanted interactions with acidic off-targets and can fine-tune the ionization state at physiological pH, which is crucial for optimizing the balance between solubility and membrane permeability required for oral bioavailability.[2][3] For instance, the experimental pKa of 4,4-difluoropiperidine is approximately 8.5, a significant drop from the pKa of 1-methylpiperidine, which is around 10.1. This shift of ~1.6 pKa units can dramatically alter the pharmacokinetic profile of a molecule.

Metabolic Stability: Blocking the Path of Degradation

A primary metabolic liability of piperidine rings is CYP450-mediated oxidation at the 4-position. The 4,4-difluorination effectively "shields" this position. The C-F bond is exceptionally strong and resistant to enzymatic cleavage, and the carbon atom is no longer susceptible to hydroxylation. This modification can dramatically increase the metabolic half-life of a drug candidate, leading to improved exposure and potentially lower required doses. Studies have consistently shown that gem-difluorination can improve metabolic stability without significantly altering other key properties.

Lipophilicity and Conformation: Subtle but Powerful Effects

The effect of fluorination on lipophilicity (LogP/LogD) is not always straightforward. While fluorine is a lipophilic atom, the introduction of a CF2 group can alter the molecule's overall dipole moment and conformational preferences, which in turn influences its interaction with water and lipids. In many cases, the impact on lipophilicity is minimal or context-dependent, allowing for the enhancement of metabolic stability and pKa without a drastic increase in LogP that could lead to poor solubility or promiscuous binding. Furthermore, the presence of the CF2 group can influence the conformational equilibrium of the piperidine ring (e.g., the chair-boat equilibrium and the axial/equatorial preference of substituents), which can be exploited to lock the molecule into a bioactive conformation for optimal target engagement.

Data Summary: Comparative Physicochemical Properties
Property1-Methylpiperidine (Non-fluorinated)4,4-Difluoro-1-methylpiperidine (Scaffold)Rationale for Therapeutic Advantage
Molecular Weight 99.17 g/mol 135.16 g/mol Minimal increase in size for significant property gain.
pKa ~10.1~8.5 (for the parent amine)Lowers basicity, reducing off-target effects and optimizing solubility/permeability.
Calculated LogP 1.3Context-dependentAllows for metabolic stabilization without a guaranteed large increase in lipophilicity.
Metabolic Stability Susceptible to C-H oxidation, especially at C4.C4 position is blocked, preventing oxidation.Significantly enhances in vivo half-life and drug exposure.

Synthesis Protocols for the Core Scaffold

The 4,4-Difluoro-1-methylpiperidine scaffold can be prepared in a straightforward, two-step sequence from commercially available starting materials. The following protocols are based on modern, safer fluorination methods.

Protocol 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride

This protocol utilizes a modern deoxofluorinating agent, which is often safer and easier to handle than traditional reagents like DAST (diethylaminosulfur trifluoride). The starting material is N-Boc-4-piperidone.

  • Step 1: Fluorination of N-Boc-4-piperidone

    • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N2 or Ar), add the fluorinating agent (e.g., Fluolead™ or XtalFluor-E®, ~1.5 eq) at 0 °C.

    • Slowly add a Lewis acid or activator if required by the specific reagent (e.g., a catalytic amount of SbCl3 or Et3N·3HF).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoropiperidine.

  • Step 2: Boc-Deprotection and Salt Formation (One-Pot)

    • Dissolve the crude N-Boc-4,4-difluoropiperidine in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

    • Add an excess of a solution of hydrogen chloride (HCl) in the same solvent (e.g., 4M HCl in dioxane).

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, collect the solid product by filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford 4,4-difluoropiperidine hydrochloride as a stable, crystalline solid.

Synthesis_Workflow_1 start N-Boc-4-piperidone step1 Fluorination (e.g., Fluolead™) start->step1 intermediate N-Boc-4,4-difluoropiperidine step1->intermediate step2 Boc Deprotection (HCl in Dioxane) intermediate->step2 product 4,4-Difluoropiperidine Hydrochloride step2->product

Protocol 1: Synthesis of the core intermediate.
Protocol 2: N-Methylation of 4,4-Difluoropiperidine

This protocol uses reductive amination, a robust and high-yielding method for N-alkylation.

  • Suspend 4,4-difluoropiperidine hydrochloride (1.0 eq) in methanol.

  • Add a mild base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt.

  • Add aqueous formaldehyde (37% solution, 1.2 eq).

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Cool the reaction to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield 4,4-Difluoro-1-methylpiperidine. The product can be further purified by distillation or column chromatography if necessary.

Synthesis_Workflow_2 start 4,4-Difluoropiperidine Hydrochloride step1 Reductive Amination (Formaldehyde, STAB) start->step1 product 4,4-Difluoro-1- methylpiperidine step1->product

Protocol 2: Final N-methylation step.

Applications in Therapeutic Design & Case Studies

The unique properties of the 4,4-Difluoro-1-methylpiperidine scaffold make it an attractive building block for targeting a range of diseases.

  • Case Study: Dopamine D4 Receptor Antagonists In the development of treatments for L-DOPA-induced dyskinesias in Parkinson's disease, researchers identified the 4,4-difluoropiperidine scaffold as a key component for novel Dopamine 4 Receptor (D4R) antagonists. The scaffold conferred improved potency and, critically, exceptional selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5). This high selectivity is crucial for minimizing side effects. Structure-activity relationship (SAR) studies led to compounds with picomolar binding affinity (Ki = 0.3 nM), demonstrating the scaffold's ability to serve as a foundation for highly potent and selective tool compounds and potential therapeutics.

  • Application Area: Histamine H3 Receptor Antagonists The 4,4-difluoropiperidine moiety is frequently cited as an essential intermediate in the synthesis of novel histamine-3 (H3) receptor antagonists. The H3 receptor is a key target for treating a variety of neurological and cognitive disorders, including Alzheimer's disease, schizophrenia, and narcolepsy. The properties imparted by the difluoro scaffold—namely the modulated basicity and enhanced metabolic stability—are highly desirable for CNS-penetrant drugs.

Application_Logic cluster_0 Core Scaffold Properties cluster_1 Therapeutic Advantages cluster_2 Target Diseases pKa Lowered pKa (~8.5) Safety Reduced Off-Target Activity pKa->Safety MetStab Blocked C4 Metabolism PK Improved PK Profile (Longer Half-Life) MetStab->PK Selectivity Rigid Conformation Potency Enhanced Binding & Selectivity Selectivity->Potency CNS Neurological Disorders (e.g., Parkinson's, Alzheimer's) PK->CNS Other Other Therapeutic Areas PK->Other Safety->CNS Safety->Other Potency->CNS Potency->Other

Logical flow from scaffold properties to applications.

Protocol for Scaffold Functionalization: N-Arylation

Once synthesized, the 4,4-Difluoro-1-methylpiperidine scaffold can be readily incorporated into larger molecules. The following is a representative protocol for a Buchwald-Hartwig N-arylation, a common C-N bond-forming reaction. This protocol assumes the scaffold is being coupled to an aryl bromide.

  • To an oven-dried reaction vial, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-5 mol%).

  • Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.5-2.0 eq).

  • Seal the vial with a septum and purge with an inert gas (N2 or Ar).

  • Add 4,4-Difluoro-1-methylpiperidine (1.2 eq) via syringe, followed by an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired N-aryl-4,4-difluoro-1-methylpiperidine derivative.

Safety and Handling

4,4-Difluoropiperidine and its hydrochloride salt should be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye, skin, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) is recommended for the free base. The hydrochloride salt is a more stable solid.

References

  • Google Patents. (CN111116456B). Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Organic Syntheses. 4,4'-difluorobiphenyl. [Link]

  • PubChem. 1-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4,4-difluoro-1-methylpiperidine (C6H11F2N). [Link]

  • Royal Society of Chemistry. (2017, January 12). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. [Link]

  • Royal Society of Chemistry. Synthesis of gem-difluorinated nucleoside analogues of the liposidomycins and evaluation as MraY inhibitors. [Link]

  • National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • PubChem. 4,4-Difluoropiperidine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

  • National Institutes of Health. Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. [Link]

  • Royal Society of Chemistry. (2016, August 3). Fluorination methods in drug discovery. [Link]

  • ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

  • Google Patents. (WO2001002357A2). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • ResearchGate. (2021, January 29). (PDF) Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. [Link]

  • SynOpen. (2024, December 4). Article. [Link]

  • National Center for Biotechnology Information. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. [Link]

  • I.K. Press. (2025, August 8). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. [Link]

  • ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

  • National Center for Biotechnology Information. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • PubChem. (S)-4,4-Difluoro-3-methylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Proceedings of the National Academy of Sciences of Belarus, Chemical Series. New lipophilic conjugates of fluorescent NBD-piperazine: synthesis, in silico interactions with lipid bilayer and cytochromes P450. [Link]

Sources

In Vitro Characterization of 4,4-Difluoro-1-methylpiperidine: A Guide to GPCR Target Engagement and Functional Modulation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on 4,4-Difluoro-1-methylpiperidine (DFMP), a novel chemical entity with potential applications in drug discovery. We present a comprehensive framework for the in vitro characterization of DFMP's interaction with G-Protein Coupled Receptors (GPCRs), a critical and highly druggable target class. This document provides not just step-by-step protocols but also the underlying scientific rationale for a two-stage assay cascade: first, determining binding affinity at a model receptor, and second, elucidating the functional consequences of that binding. For this purpose, we utilize the well-characterized human Muscarinic M2 (M₂) receptor, a Gi-coupled GPCR, as a representative model system.

Introduction: The Rationale for a Staged Assay Approach

When investigating a novel compound like DFMP, a structured, hypothesis-driven approach is essential. The first fundamental question is: does the compound interact with the intended target? Only after confirming target engagement is it logical to ask: what is the functional effect of this interaction? This guide is therefore structured to answer these questions sequentially.

  • Part I: Receptor Binding Affinity. We will employ a radioligand competition binding assay. This method is a gold standard for quantifying the affinity of an unlabeled compound (DFMP) for a receptor by measuring its ability to displace a high-affinity, radioactively labeled ligand.[1][2] This assay directly measures the equilibrium dissociation constant (Kᵢ), a critical parameter for structure-activity relationship (SAR) studies.

  • Part II: Functional Antagonism. Having established binding, we must determine if DFMP is an agonist (activates the receptor), an antagonist (blocks activation by an agonist), or an inverse agonist (reduces basal receptor activity). The [³⁵S]GTPγS binding assay is a proximal functional assay that directly measures the first step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[3][4][5] By assessing DFMP's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding, we can definitively characterize its functional profile as an antagonist.

This staged approach ensures an efficient use of resources, providing clear, interpretable data to guide further drug development efforts.

Part I: Receptor Binding Affinity Assessment with Radioligand Competition

Principle of the Assay

The competition binding assay operates on the principle of competitive equilibrium. A fixed concentration of a radiolabeled ligand ('hot' ligand) with known high affinity for the M₂ receptor and a fixed amount of receptor-containing membranes are incubated with varying concentrations of the unlabeled test compound (DFMP, the 'cold' ligand). DFMP will compete with the radioligand for the same binding site. As the concentration of DFMP increases, it displaces more of the radioligand, resulting in a decrease in measured radioactivity. The concentration of DFMP that displaces 50% of the specifically bound radioligand is the IC₅₀ (Inhibitory Concentration 50%). This value is then used to calculate the Kᵢ (inhibition constant), which represents the affinity of DFMP for the receptor.[1][6]

Experimental Workflow: Competition Binding

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_quant Quantification cluster_analysis Data Analysis Membrane Prepare Cell Membranes (Expressing hM2 Receptor) Incubate Incubate: Membranes + Radioligand + DFMP (Equilibration at 30°C) Membrane->Incubate Radio Prepare Radioligand (e.g., [³H]NMS) Radio->Incubate Compound Prepare Serial Dilutions of DFMP Compound->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubate->Filter Terminate Reaction Count Scintillation Counting (Measures Radioactivity on Filter) Filter->Count Dried Filters Analyze Calculate IC₅₀ Derive Kᵢ (Cheng-Prusoff) Count->Analyze Counts Per Minute (CPM)

Caption: Workflow for the radioligand competition binding assay.

Detailed Protocol: M₂ Muscarinic Receptor Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of DFMP at the human M₂ muscarinic receptor expressed in CHO-K1 or HEK293 cell membranes.

1. Materials and Reagents

  • Cell Membranes: CHO-K1 cell membranes expressing the human M₂ muscarinic receptor.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), Specific Activity: ~80 Ci/mmol.

  • Non-specific Agent: Atropine, 10 mM stock in DMSO.[7]

  • Test Compound: 4,4-Difluoro-1-methylpiperidine (DFMP), 10 mM stock in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: Suitable for solid-phase counting (e.g., PerkinElmer MicroScint™-20).

  • Equipment: 96-well plate shaker, vacuum filtration manifold (e.g., Brandel or PerkinElmer Cell Harvester), liquid scintillation counter (e.g., PerkinElmer MicroBeta²).

2. Experimental Procedure

  • Rationale: The entire procedure is performed in a 96-well format for throughput. All dilutions should be prepared fresh on the day of the experiment.

  • Compound Dilution: Prepare a serial dilution series of DFMP in Assay Buffer. A typical 11-point curve might range from 100 µM to 1 pM final assay concentration. Also prepare dilutions for total binding (buffer with DMSO vehicle) and non-specific binding (10 µM final concentration of Atropine).

  • Reagent Preparation:

    • Dilute the [³H]NMS radioligand in Assay Buffer to a working concentration of 2 nM. This results in a final assay concentration of 0.5 nM, which is approximately equal to its K_d for the M₂ receptor, providing optimal assay conditions.[8]

    • Thaw the M₂ receptor membranes on ice and dilute in Assay Buffer to a concentration of 20 µg/mL. This provides 5 µg of membrane protein per well.

  • Assay Plate Setup: Add reagents to a 96-well assay plate in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of the appropriate DFMP dilution, Atropine (for NSB), or vehicle (for Total Binding).

    • 50 µL of the 2 nM [³H]NMS solution.

    • 100 µL of the diluted M₂ membrane suspension to initiate the reaction. The final assay volume is 250 µL.

  • Incubation: Seal the plate and incubate at 30°C for 90 minutes with gentle agitation. This duration is chosen to ensure the binding reaction reaches equilibrium.[6]

  • Termination and Filtration: Terminate the binding by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester.[8] Wash the filters four times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.

    • Causality: The rapid filtration and cold buffer are critical to prevent dissociation of the ligand-receptor complex during the wash steps.[6]

  • Quantification: Dry the filter plate at 50°C for 30 minutes. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity in a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of DFMP.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/K_d)

    • Where [L] is the concentration of the radioligand (0.5 nM) and K_d is the dissociation constant of the radioligand for the M₂ receptor (~0.5 nM).

4. Representative Data

ParameterValue
Radioligand ([³H]NMS) Conc.0.5 nM
Radioligand K_d0.5 nM
DFMP IC₅₀ (Hypothetical)150 nM
DFMP Kᵢ (Calculated) 75 nM

Part II: Functional Activity Profiling with [³⁵S]GTPγS Binding

Principle of the Assay

The M₂ receptor is a Gi-coupled GPCR. Upon agonist binding, it undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi protein. This leads to the dissociation of Gα-GTP from the Gβγ dimer, initiating downstream signaling.[7] The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit.[9] Because it is not readily hydrolyzed, the Gα-[³⁵S]GTPγS complex is stable and accumulates, providing a measurable signal of receptor activation.[5] To test for antagonism, we measure the ability of DFMP to inhibit the stimulation of [³⁵S]GTPγS binding caused by a known M₂ agonist (e.g., Carbachol).

Signaling Pathway: GPCR Activation and GTPγS Trapping

G cluster_inactive Inactive State cluster_active Active State Receptor_I M₂ Receptor G_Protein_I Gαi(GDP)-βγ Receptor_A M₂ Receptor G_Protein_I->Receptor_A GDP out, [³⁵S]GTPγS in G_Protein_A Gαi(GTPγS*) + βγ Receptor_A->G_Protein_A Catalyzes Exchange Downstream Effector Modulation G_Protein_A->Downstream Signaling Agonist Agonist Agonist->Receptor_A Binds DFMP DFMP (Antagonist) DFMP->Receptor_A Blocks

Caption: Antagonism of agonist-induced G-protein activation by DFMP.

Detailed Protocol: [³⁵S]GTPγS Binding Assay for M₂ Receptor Antagonism

1. Materials and Reagents

  • Cell Membranes: M₂ receptor-expressing membranes (as used in Part I).

  • Radioligand: [³⁵S]GTPγS, Specific Activity: >1000 Ci/mmol.

  • Agonist: Carbachol.

  • Test Compound: 4,4-Difluoro-1-methylpiperidine (DFMP).

  • Guanine Nucleotide: Guanosine 5'-diphosphate (GDP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Equipment: As described in Part I.

2. Experimental Procedure

  • Reagent Preparation:

    • Thaw M₂ membranes on ice and dilute in Assay Buffer to 40 µg/mL (10 µ g/well ). Crucially, add GDP to the membrane suspension to a final concentration of 40 µM.

      • Causality: The addition of excess GDP is critical to ensure that G-proteins are in their inactive, GDP-bound state at the start of the assay, thereby reducing basal [³⁵S]GTPγS binding and improving the signal-to-noise ratio.[10]

    • Prepare a serial dilution of Carbachol (e.g., from 100 µM to 1 pM).

    • Prepare fixed concentrations of DFMP (e.g., 10 nM, 100 nM, 1 µM) to test for antagonism.

    • Dilute [³⁵S]GTPγS in Assay Buffer to a working concentration of 0.4 nM (for a final assay concentration of 0.1 nM).

  • Assay Plate Setup (Final Volume 250 µL):

    • Add 50 µL of Assay Buffer or the appropriate DFMP dilution to each well.

    • Add 50 µL of the diluted M₂ membrane/GDP suspension.

    • Pre-incubate the plate for 15 minutes at 30°C. This allows the antagonist (DFMP) to bind to the receptors.

    • Add 50 µL of the appropriate Carbachol dilution (or buffer for basal binding).

    • Initiate the G-protein activation by adding 100 µL of the 0.4 nM [³⁵S]GTPγS solution.

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to allow for agonist-stimulated nucleotide exchange.

  • Termination and Quantification: Terminate the reaction by rapid vacuum filtration and quantify the filter-bound radioactivity as described in the binding assay protocol (Part I, steps 5-6).

3. Data Analysis

  • Generate Dose-Response Curves: For each fixed concentration of DFMP, plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist, Carbachol.

  • Analyze the Curve Shift: In the presence of a competitive antagonist like DFMP, the agonist dose-response curve should exhibit a rightward shift with no reduction in the maximum response.

  • Schild Analysis: To quantify the potency of the antagonist, a Schild regression can be performed. This analysis plots the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of this plot provides the pA₂, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. The pA₂ is a measure of antagonist affinity derived from a functional assay.

4. Representative Data

DFMP ConcentrationCarbachol EC₅₀ (Hypothetical)Dose Ratio
0 nM (Control)100 nM1
100 nM300 nM3
300 nM900 nM9
Schild Analysis pA₂ (Calculated) 7.05

A pA₂ value of 7.05 corresponds to a K_b (antagonist dissociation constant) of approximately 89 nM.

Summary and Integrated Interpretation

The two-stage assay cascade provides a comprehensive in vitro profile of 4,4-Difluoro-1-methylpiperidine.

  • The competition binding assay (Part I) would demonstrate that DFMP directly interacts with the human M₂ receptor, with a hypothetical calculated affinity (Kᵢ) of 75 nM . This confirms target engagement and provides a quantitative measure of binding potency.

  • The [³⁵S]GTPγS functional assay (Part II) would reveal the nature of this interaction. The rightward shift in the agonist dose-response curve in the presence of DFMP, without a change in the maximal response, is the hallmark of competitive antagonism. The calculated pA₂ value of 7.05 (K_b ≈ 89 nM) provides a functional measure of this antagonism.

The close agreement between the Kᵢ value from the binding assay and the K_b value from the functional assay provides strong, self-validating evidence that 4,4-Difluoro-1-methylpiperidine is a competitive antagonist at the M₂ muscarinic receptor. This foundational data is critical for making informed decisions about advancing the compound into further preclinical development.

References

  • Title: In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL: [Link]

  • Title: WO2013127913A1 - 4,4-difluoro-piperidine-compounds Source: Google Patents URL
  • Title: Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes Source: ResearchGate URL: [Link]

  • Title: In Vitro Muscarinic Receptor Radioligand-Binding Assays Source: ResearchGate URL: [Link]

  • Title: In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: GTPγS Binding Assays - Assay Guidance Manual Source: National Institutes of Health (NCBI Bookshelf) URL: [Link]

  • Title: Ligand-receptor binding kinetics in drug design Source: Biomeditsinskaya Khimiya URL: [Link]

  • Title: In vitro muscarinic receptor radioligand-binding assays Source: PubMed URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]

  • Title: Muscarinic Receptor Agonists and Antagonists Source: MDPI URL: [Link]

  • Title: The [35S]GTPγS binding assay: Approaches and applications in pharmacology Source: ResearchGate URL: [Link]

  • Title: Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding Source: JoVE URL: [Link]

  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: GTPγS Binding Assay Source: Creative Bioarray URL: [Link]

Sources

Application Note: Functional Profiling of 4,4-Difluoro-1-methylpiperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Piperidine Scaffolds

In modern drug discovery, the 4,4-difluoro-1-methylpiperidine moiety serves as a critical bioisostere for the classic N-methylpiperidine ring. While N-methylpiperidine is a privileged scaffold found in numerous CNS and GPCR-targeting drugs, it suffers from two primary liabilities:

  • Metabolic Instability: The C4 position is a "soft spot" prone to rapid oxidative metabolism by Cytochrome P450 enzymes.

  • High Basicity (pKa ~10.4): This leads to excessive lysosomal trapping (lysosomotropism), high volume of distribution (

    
    ), and potential phospholipidosis toxicity.
    

The Solution: Strategic fluorination.[1] Introducing a gem-difluoro group at the C4 position exploits the "polar hydrophobicity" of fluorine. It blocks the metabolic soft spot and, crucially, exerts an electron-withdrawing inductive effect (


) that lowers the pKa of the piperidine nitrogen by 1–2 log units (typically to ~8.5–9.0).

This Application Note details the cell-based assay workflow required to validate the functional advantages of incorporating 4,4-difluoro-1-methylpiperidine into lead compounds. We focus on proving reduced lysosomal trapping, improved metabolic stability, and mitigated phospholipidosis risk.

Experimental Logic & Workflow

The following workflow illustrates the decision tree for characterizing compounds containing this fluorinated motif.

G cluster_Assays Cell-Based Validation Suite Lead Lead Compound (N-methylpiperidine Core) Design Design Strategy: Substitute with 4,4-Difluoro-1-methylpiperidine Lead->Design Optimization Assay1 Assay 1: Lysosomal Trapping (LysoTracker Red / Flow Cytometry) Design->Assay1 pKa Modulation Check Assay2 Assay 2: Metabolic Stability (Cryopreserved Hepatocytes) Design->Assay2 Metabolic Blocking Check Assay3 Assay 3: Phospholipidosis Screen (HCS LipidTox) Design->Assay3 Toxicity De-risking Outcome Go/No-Go Decision: Optimized PK/Tox Profile? Assay1->Outcome Assay2->Outcome Assay3->Outcome

Figure 1: Validation workflow for 4,4-difluoro-1-methylpiperidine analogs. The logic flows from structural design to specific cell-based endpoints that quantify the impact of fluorination.

Protocol 1: Assessment of Lysosomal Trapping (LysoTracker Assay)

Objective: To quantify the reduction in lysosomal accumulation of the 4,4-difluoro analog compared to the non-fluorinated parent. Mechanism: Non-fluorinated piperidines are highly basic. They passively diffuse into lysosomes (pH ~4.5), become protonated, and are trapped (ion trapping). The 4,4-difluoro substitution lowers pKa, allowing the molecule to escape the lysosome more easily.

Materials
  • Cell Line: HepG2 (human liver carcinoma) or CHO-K1 cells.

  • Reagents: LysoTracker™ Deep Red (Invitrogen), Hoechst 33342 (Nuclear stain).

  • Instrumentation: Flow Cytometer (e.g., BD FACSCanto™) or High-Content Imager.

Detailed Procedure
  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Compound Treatment:

    • Prepare a concentration response curve (1 µM – 100 µM) of the Test Compound (4,4-difluoro analog) and Reference Compound (non-fluorinated parent).

    • Control: Include Chloroquine (50 µM) as a positive control for lysosomal swelling/trapping.

    • Incubate cells with compounds for 1 hour at 37°C.

  • Labeling:

    • Add LysoTracker Deep Red (final conc. 50 nM) and Hoechst 33342 (2 µg/mL) directly to the media.

    • Incubate for an additional 30 minutes .

  • Wash & Harvest:

    • Wash cells 2x with pre-warmed PBS.

    • Trypsinize and resuspend in FACS buffer (PBS + 1% BSA).

  • Acquisition:

    • Measure Mean Fluorescence Intensity (MFI) in the APC-Cy7 channel (LysoTracker).

    • Gate on live, single cells.

Data Analysis & Expected Results

Calculate the Lysosomal Trapping Index (LTI) relative to vehicle control.

Compound VariantpKa (Calc.)LysoTracker MFI (Relative)Interpretation
Parent (N-Me-Piperidine) ~10.4100% (High)Strong trapping; risk of high tissue accumulation.
4,4-Difluoro Analog ~8.840-60% Reduced basicity mitigates ion trapping.
Chloroquine (Control) ~10.2>200%Massive lysosomal accumulation/swelling.

Protocol 2: Hepatocyte Metabolic Stability Assay

Objective: To confirm that blocking the C4 position with fluorine prevents oxidative metabolism. Mechanism: The C4-methylene group in piperidines is electron-rich and sterically accessible, making it a primary site for CYP450-mediated hydroxylation. Replacing C-H bonds with stronger C-F bonds prevents this specific clearance pathway.

Materials
  • System: Cryopreserved Human Hepatocytes (pooled donors).

  • Media: Williams’ Medium E supplemented with maintenance cocktail (insulin, transferrin, selenium).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Detailed Procedure
  • Thawing: Thaw hepatocytes and assess viability (Trypan Blue exclusion; require >75% viability). Resuspend to

    
     cells/mL.
    
  • Incubation:

    • Pre-warm hepatocyte suspension (50 µL) in a 96-well plate at 37°C.

    • Add 50 µL of Test Compound (1 µM final conc.) in Williams’ Medium E.

    • Timepoints: 0, 15, 30, 60, and 120 minutes.

  • Quenching: At each timepoint, transfer aliquots into 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet proteins. Inject supernatant into LC-MS/MS.

  • Calculations: Plot ln(% Remaining) vs. time to determine elimination rate constant (

    
    ).
    
Expected Results
  • Parent Compound: Rapid clearance (

    
    ) due to formation of the 4-hydroxy-piperidine metabolite (+16 Da).
    
  • 4,4-Difluoro Analog: Significant reduction in intrinsic clearance (

    
    ). The +16 Da metabolite should be absent or significantly delayed.
    

Protocol 3: High-Content Screening for Phospholipidosis

Objective: To ensure the fluorinated analog does not induce drug-induced phospholipidosis (DIPL). Mechanism: While fluorination reduces basicity (good), the lipophilicity of the CF2 group can sometimes retain amphiphilicity. This assay detects the accumulation of intracellular phospholipids, a hallmark of toxicity for cationic amphiphilic drugs.

Detailed Procedure
  • Seeding: Seed HepG2 cells in black-walled, clear-bottom 384-well plates.

  • Dosing: Treat cells with compounds (serial dilution 1–100 µM) for 24 or 48 hours .

  • Staining:

    • Add HCS LipidTox™ Red Phospholipidosis Detection Reagent (1:1000).

    • Incubate for 30 minutes.

    • Fix cells with 4% Paraformaldehyde.

  • Imaging: Image on a High-Content Analysis system (e.g., PerkinElmer Operetta). Quantify cytoplasmic granular intensity.

Interpretation

A "safe" 4,4-difluoro substitution should show a higher AC50 (concentration at 50% activity) for phospholipidosis compared to the parent, or no significant accumulation at therapeutic concentrations.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hitchcock, S. A., et al. (2006). Structure−Activity Relationships of 4,4-Difluoropiperidine Derivatives: Optimization of pKa and Lipophilicity. Journal of Medicinal Chemistry. Link

  • Smith, D. A., et al. (2012). Lysosomal Trapping of Basic Drugs: A Mechanism for High Volume of Distribution. Drug Metabolism and Disposition. Link

Sources

HPLC method for analysis of 4,4-Difluoro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4,4-Difluoro-1-methylpiperidine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,4-Difluoro-1-methylpiperidine. This small, fluorinated amine presents significant analytical challenges due to its high polarity and lack of a UV chromophore, rendering traditional reversed-phase chromatography with UV detection ineffective. To overcome these obstacles, this application note details a method centered on Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention, coupled with Charged Aerosol Detection (CAD) for universal and sensitive quantification. The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is thoroughly explained. Detailed protocols for sample preparation, system operation, and method validation are provided to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

4,4-Difluoro-1-methylpiperidine is a valuable saturated heterocyclic building block in medicinal chemistry, often incorporated into drug candidates to enhance properties such as metabolic stability and pKa. The accurate quantification of this compound is critical for reaction monitoring, purity assessment, and quality control. However, its physicochemical properties pose a significant challenge for conventional HPLC analysis:

  • High Polarity: The combination of the piperidine ring, the tertiary amine, and the two electronegative fluorine atoms makes the molecule highly polar. This leads to poor or no retention on standard non-polar stationary phases like C18.

  • Lack of Chromophore: The molecule does not possess a chromophore that absorbs light in the UV-Vis spectrum, making detection by standard Photodiode Array (PDA) or UV detectors highly insensitive and impractical.[1]

  • Basic Nature: As a tertiary amine, the compound is basic and prone to undesirable interactions with residual silanol groups on silica-based columns, often resulting in poor peak shape (tailing).[2]

This guide presents a scientifically grounded solution that directly addresses these challenges by pairing a HILIC separation mechanism with a universal mass-based detector.

Principle of the Method: A Synergistic Approach

The chosen methodology leverages the strengths of two complementary technologies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD).

The Causality of Choosing HILIC

HILIC is a chromatographic mode designed specifically for the separation of polar and hydrophilic compounds.[3][4][5] Unlike reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6][7]

The retention mechanism is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[3][5] For 4,4-Difluoro-1-methylpiperidine, this approach provides robust retention and allows for elution by increasing the aqueous component of the mobile phase, offering excellent control over the separation.

HILIC_Mechanism cluster_column HILIC Stationary Phase cluster_mobile_phase Mobile Phase sp Polar Stationary Phase (e.g., Silica) Si-OH Si-OH Si-OH wl Water-Enriched Layer analyte_wl Analyte mp_label High Organic Content (e.g., >70% Acetonitrile) analyte_mp Analyte analyte_mp->analyte_wl Partitioning (Retention)

Figure 1: HILIC retention mechanism for a polar analyte.

The Rationale for Charged Aerosol Detection (CAD)

CAD is a universal detection technique that provides a consistent response for non-volatile and semi-volatile analytes, irrespective of their optical properties.[8][9] This makes it an ideal choice for non-chromophoric compounds like 4,4-Difluoro-1-methylpiperidine. The operational principle involves three main steps:

  • Nebulization: The eluent from the HPLC column is converted into a fine aerosol.

  • Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.

  • Detection: The particles are charged by collision with ionized nitrogen gas. The resulting electrical charge is measured by an electrometer, generating a signal directly proportional to the mass of the analyte.[10][11]

This approach provides the sensitivity and universality that UV detection lacks for this specific application.

CAD_Workflow Sample Sample Injection HPLC HILIC Separation Sample->HPLC Nebulizer 1. Nebulization (Aerosol Formation) HPLC->Nebulizer Evaporator 2. Evaporation (Solvent Removal) Nebulizer->Evaporator Charger 3. Particle Charging (Corona Discharge) Evaporator->Charger Detector 4. Detection (Electrometer) Charger->Detector Signal Chromatographic Signal Detector->Signal

Figure 2: Overall workflow from sample injection to signal generation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

  • Detector: A Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY UPLC CAD).[9]

  • Chemicals:

    • 4,4-Difluoro-1-methylpiperidine standard (≥98% purity)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)An amide stationary phase provides robust and reproducible retention for polar basic compounds under HILIC conditions.
Mobile Phase A 10 mM Ammonium Formate and 0.1% Formic Acid in WaterAmmonium formate acts as a buffer and improves peak shape. Formic acid ensures the analyte remains protonated and suppresses silanol interactions.
Mobile Phase B 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:WaterThe high organic content drives HILIC retention. The small amount of water and buffer maintains consistency with Mobile Phase A.
Gradient Program 0-1.0 min (95% B), 1.0-5.0 min (95% to 70% B), 5.0-5.5 min (70% to 95% B), 5.5-7.0 min (95% B)A gradient elution ensures the analyte is well-retained and then eluted as a sharp peak. The re-equilibration step ensures reproducibility between injections.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume prevents peak distortion and column overload.
CAD Settings Evaporation Temp: 45 °C, Gas (N₂): 35 psi, Filter: 5.0 sThese settings are a robust starting point to ensure efficient nebulization and detection of the semi-volatile analyte while minimizing baseline noise.[12]
Standard and Sample Preparation Protocol
  • Stock Standard Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4,4-Difluoro-1-methylpiperidine standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This diluent is chosen to ensure solubility and compatibility with the initial mobile phase conditions.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Preparation (Calibration Curve):

    • Perform serial dilutions of the stock standard using 50:50 Acetonitrile:Water to prepare a series of calibration standards.

    • A suggested concentration range is 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample material containing the analyte.

    • Dissolve the sample in a known volume of 50:50 Acetonitrile:Water to achieve a theoretical concentration within the calibration range.

    • Vortex and sonicate to ensure complete extraction.

    • Filter the sample solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulates that could damage the column.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the protocol, the method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte RTA chromatogram of a diluent blank shows no peak at the retention time of 4,4-Difluoro-1-methylpiperidine.
Linearity Correlation Coefficient (r²) ≥ 0.999The method demonstrates excellent linearity across the 1-100 µg/mL range.
Accuracy 98.0% - 102.0% RecoverySpike recovery experiments at three concentration levels show mean recoveries within the acceptable range.
Precision (Repeatability) RSD ≤ 2.0%Six replicate injections of a standard solution show a relative standard deviation (RSD) of < 1.0% for peak area.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10Determined to be approximately 1 µg/mL.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Determined to be approximately 0.3 µg/mL.

Results and Discussion

Under the specified HILIC-CAD conditions, 4,4-Difluoro-1-methylpiperidine typically elutes at approximately 3.5 minutes with excellent peak symmetry (Tailing Factor < 1.2). The use of an ammonium formate buffer at a controlled pH is critical; it ensures the tertiary amine is consistently protonated, which aids in the HILIC partitioning mechanism and prevents interactions with the stationary phase that lead to peak tailing. The CAD provides a stable baseline and a robust response, enabling accurate quantification down to low µg/mL levels.

Conclusion

The described HPLC method utilizing HILIC for separation and CAD for detection is a specific, robust, and sensitive solution for the analysis of 4,4-Difluoro-1-methylpiperidine. It successfully overcomes the inherent analytical challenges of high polarity and lack of a UV chromophore. This application note provides the necessary protocols and scientific rationale for its successful implementation in research and quality control environments, ensuring reliable and accurate quantification of this important chemical building block.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. Retrieved from [Link]

  • AnalyteGuru. (2025). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • American Chemical Society. (n.d.). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Retrieved from [Link]

  • DiVA portal. (2011). Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids in food and drinking water. Retrieved from [Link]

  • Shimadzu. (n.d.). ELSD-LTII. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF. Retrieved from [Link]

  • Agilent. (2012). Agilent 1290 Infinity Evaporative Light Scattering Detector (ELSD). Retrieved from [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Evaporative light scattering detection of pyrrolizidine alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem. Retrieved from [Link]

  • LCGC International. (2026). Introduction to LC-MS Fragmentation. Retrieved from [Link]

  • Università degli Studi di Ferrara. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (S)-4,4-Difluoro-3-methylpiperidine hydrochloride | C6H12ClF2N - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Applications of the Charged Aerosol Detector in Compound Management. Retrieved from [Link]

  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 4,4-Difluoro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting desirable pharmacokinetic and physicochemical properties.[1] The 4,4-difluoro-1-methylpiperidine moiety, in particular, serves as a valuable building block in drug discovery. Its analysis requires a robust, sensitive, and selective method to support synthesis, process development, and quality control. This document presents a comprehensive guide to the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 4,4-Difluoro-1-methylpiperidine. We delve into the rationale behind chromatographic and mass spectrometric choices, provide detailed, step-by-step protocols, and outline a full validation strategy, establishing a trustworthy and field-proven analytical system.

Introduction: The Analytical Challenge

4,4-Difluoro-1-methylpiperidine is a small, polar, basic molecule. These characteristics present a distinct set of analytical challenges.[2] Its polarity can lead to poor retention on traditional reversed-phase C18 columns, while the basic tertiary amine necessitates careful pH control to ensure consistent ionization and good peak shape. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal analytical technique, offering the required sensitivity and selectivity to analyze this compound in complex matrices with minimal sample preparation.[3][4]

This guide provides a foundational method that can be adapted for various applications, from reaction monitoring in synthetic chemistry to impurity profiling in active pharmaceutical ingredients (APIs).

Physicochemical & Analytical Profile

A thorough understanding of the analyte's properties is critical for rational method development.

PropertyValueRationale for LC-MS Method Design
Chemical Structure 4,4-Difluoro-1-methylpiperidine StructureThe tertiary amine is the primary site for protonation.
Molecular Formula C₆H₁₁F₂NUsed to calculate the exact mass of the molecule.
Molecular Weight 135.16 g/mol Determines the m/z of the protonated molecule [M+H]⁺.
pKa (Predicted) ~9.0 (for the conjugate acid)As a basic compound, it will be positively charged at acidic pH. This dictates the use of positive ion mode ESI and an acidic mobile phase for optimal chromatography.
Polarity HighChallenges retention on standard C18 columns. An aqueous-compatible reversed-phase column or HILIC is recommended.[5][6]

LC-MS/MS Method Development & Rationale

Our objective is to develop a method that is both selective and sensitive. This is best achieved using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering for definitive identification and quantification.[7][8]

Mass Spectrometry Optimization

Causality: The first step is to establish the mass spectrometric behavior of the analyte. Electrospray Ionization (ESI) in positive ion mode is the logical choice due to the presence of the basic tertiary amine, which is readily protonated to form the [M+H]⁺ ion.

Protocol 1: Analyte Tuning and MRM Transition Identification

  • Prepare a Tuning Solution: Create a 1 µg/mL solution of 4,4-Difluoro-1-methylpiperidine in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Optimize Source Conditions: In positive ion mode, acquire a full scan (Q1 scan) spectrum (e.g., m/z 50-250). Optimize the capillary voltage and source temperature to maximize the signal of the protonated parent ion, [M+H]⁺, which should be observed at m/z 136.1.

  • Identify Product Ions: Select m/z 136.1 as the precursor ion. Perform a product ion scan by inducing fragmentation in the collision cell. Ramp the collision energy (e.g., 5-40 eV) to find the optimal energy that produces stable, abundant product ions.

  • Select MRM Transitions: Choose at least two distinct and intense product ions for the MRM method. One will serve as the "quantifier" and the other as the "qualifier" for enhanced specificity.

Logical Diagram: Proposed MS/MS Fragmentation

The fragmentation of piperidine rings often involves characteristic losses. The high energy of the C-F bond suggests that initial fragmentation will likely occur elsewhere on the molecule.

G precursor Precursor Ion [M+H]⁺ m/z 136.1 frag1 Product Ion 1 (Quantifier) m/z 116.1 precursor->frag1 Loss of HF (-20 Da) frag2 Product Ion 2 (Qualifier) m/z 96.1 precursor->frag2 Loss of C2H4F via ring opening (~40 Da)

Caption: Proposed fragmentation pathway for 4,4-Difluoro-1-methylpiperidine.

Table: Optimized Mass Spectrometer Parameters

ParameterOptimized ValueRationale
Ionization Mode ESI PositiveThe basic nitrogen is readily protonated.
Capillary Voltage 3.5 kVMaximizes ion generation and transfer.
Source Temperature 150 °CAids in desolvation without causing thermal degradation.
Desolvation Gas Temp. 400 °CEnsures complete solvent evaporation.
MRM Transition 1 (Quant) 136.1 → 116.1Provides the most stable and intense signal for quantification.
Collision Energy 1 20 eVOptimal energy to produce the m/z 116.1 fragment.
MRM Transition 2 (Qual) 136.1 → 96.1Confirms analyte identity.
Collision Energy 2 25 eVOptimal energy to produce the m/z 96.1 fragment.
Chromatographic Method Development

Causality: The goal of chromatography is to retain the analyte away from the solvent front, achieve a sharp, symmetrical peak, and separate it from any potential interferences. Given the analyte's high polarity, a standard C18 column may provide insufficient retention. Therefore, an aqueous-compatible C18 column is selected to prevent phase collapse under the required high-aqueous mobile phase conditions.[5]

Protocol 2: Chromatographic Separation

  • Column Selection: Start with a column designed for polar analytes, such as a Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent aqueous-compatible column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid maintains a low pH (~2.7), ensuring the analyte is consistently protonated, which improves peak shape and ESI+ response.[2]

  • Gradient Optimization:

    • Start with a scouting gradient (e.g., 5% to 95% B over 5 minutes) to determine the approximate elution time.

    • Refine the gradient to provide adequate retention and a sharp peak. A shallow gradient around the elution point will improve resolution from nearby impurities.

  • Flow Rate and Temperature: A flow rate of 0.4 mL/min and a column temperature of 40 °C are good starting points to ensure efficient chromatography and reduce system backpressure.

Table: Final Optimized LC Parameters

ParameterValueRationale
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmAqueous-compatible stationary phase provides robust retention for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLMinimizes peak distortion from injection solvent.
Gradient Time (min)%B
0.02
0.52
3.040
3.195
4.095
4.12
5.02

Experimental Protocols

Sample Preparation Workflow

Causality: The sample preparation should be simple, rapid, and reproducible to minimize analytical error. For this non-complex analyte, a "dilute-and-shoot" approach is sufficient for standards and many sample types.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock in Methanol working 2. Create Working Standards (e.g., 1-1000 ng/mL) stock->working inject 4. Inject into LC-MS System sample 3. Dilute Unknown Sample sample->inject acquire 5. Acquire Data (MRM Mode) inject->acquire integrate 6. Integrate Peak Areas acquire->integrate calibrate 7. Generate Calibration Curve integrate->calibrate quantify 8. Quantify Unknown calibrate->quantify

Caption: Overall analytical workflow from sample preparation to quantification.

Protocol 3: Preparation of Calibration Standards

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 4,4-Difluoro-1-methylpiperidine reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Stock (10 µg/mL): Dilute 100 µL of the Primary Stock to 10 mL with the sample diluent (50:50 Acetonitrile:Water).

  • Calibration Curve Standards (e.g., 1-1000 ng/mL): Perform serial dilutions of the Working Stock using the sample diluent to create a series of at least 6 calibration points covering the desired analytical range.

Method Validation: A Self-Validating System

Causality: Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The parameters assessed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and scientific integrity.

Protocol 4: Validation Execution

  • Specificity: Inject a blank diluent and a matrix blank to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area response versus the nominal concentration. Perform a linear regression and require the coefficient of determination (r²) to be ≥ 0.995.

  • Accuracy & Precision: Prepare Quality Control (QC) samples at three concentrations (low, mid, high). Analyze five replicates of each QC level.

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value.

    • Precision: The relative standard deviation (%RSD) should be ≤ 15%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that meets the accuracy (±20%) and precision (≤20% RSD) criteria. This is the lowest reportable value.

  • Robustness: Systematically vary key method parameters (e.g., column temperature by ±5 °C, mobile phase pH by ±0.2 units) and assess the impact on the results. The results should remain within system suitability limits.

Table: Summary of Typical Validation Acceptance Criteria

ParameterAcceptance CriterionPurpose
Specificity No interference at analyte RTEnsures the signal is only from the analyte.
Linearity (r²) ≥ 0.995Confirms a proportional response to concentration.
Accuracy 85-115% of nominal (80-120% for LOQ)Measures how close the result is to the true value.
Precision (%RSD) ≤ 15% (≤ 20% for LOQ)Measures the repeatability of the method.
System Suitability (%RSD) Peak Area & RT ≤ 5% over 6 injectionsConfirms the LC-MS system is performing correctly before analysis.

Conclusion

This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of 4,4-Difluoro-1-methylpiperidine. The use of an aqueous-compatible reversed-phase column with an acidic mobile phase addresses the challenges associated with this polar, basic compound. The optimized MRM transitions provide excellent specificity and sensitivity. The described protocols for method development, sample preparation, and validation establish a self-validating and trustworthy analytical system suitable for demanding research and quality control environments in the pharmaceutical industry.

References

  • Taylor & Francis Online. (2024). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS determination of MPTP at sub-ppm level in pethidine hydrochloride. Available at: [Link]

  • PubMed. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Available at: [Link]

  • PubMed Central (PMC). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • ResearchGate. (n.d.). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. Available at: [Link]

  • Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]

  • ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available at: [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Available at: [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

  • PubMed Central (PMC). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]

  • Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals. Available at: [Link]

Sources

Application Notes and Protocols for Utilizing 4,4-Difluoro-1-methylpiperidine in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has become a cornerstone strategy for optimizing molecular properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond—offer a powerful toolkit for fine-tuning a ligand's affinity, selectivity, metabolic stability, and pharmacokinetic profile. Among the various fluorinated motifs, the 4,4-difluoropiperidine scaffold has emerged as a valuable building block. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4,4-difluoro-1-methylpiperidine to rigorously investigate and characterize protein-ligand interactions.

The rationale for employing 4,4-difluoro-1-methylpiperidine stems from its ability to modulate key molecular properties in a predictable manner. The gem-difluoro substitution at the 4-position of the piperidine ring introduces several critical changes compared to its non-fluorinated analog, 1-methylpiperidine. These alterations can be strategically exploited to dissect the intricacies of molecular recognition at the protein-ligand interface.

Rationale for Employing 4,4-Difluoro-1-methylpiperidine: A Comparative Analysis

The decision to incorporate 4,4-difluoro-1-methylpiperidine into a ligand is a strategic one, aimed at leveraging the predictable effects of gem-difluorination. A comparative analysis with the parent compound, 1-methylpiperidine, highlights the key advantages.

Modulation of Basicity (pKa)

The introduction of two electron-withdrawing fluorine atoms at the 4-position significantly reduces the basicity of the piperidine nitrogen. This modulation of the pKa can have profound effects on a ligand's pharmacokinetic and pharmacodynamic properties. A lower pKa can reduce off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.[1]

CompoundStructureApproximate pKa
1-Methylpiperidine10.1[2]
4,4-Difluoropiperidine8.2 - 8.5[3][4]
4,4-Difluoro-1-methylpiperidine Estimated ~8.0

Table 1: Comparison of the approximate pKa values of 1-methylpiperidine and its fluorinated analogs. The pKa of 4,4-difluoro-1-methylpiperidine is estimated to be slightly lower than that of 4,4-difluoropiperidine due to the electron-donating effect of the methyl group being attenuated by the inductive effect of the gem-difluoro group.

Enhancement of Metabolic Stability

The piperidine ring, particularly at positions alpha to the nitrogen, can be susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong C-F bonds in 4,4-difluoro-1-methylpiperidine can block these metabolic "hotspots," leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.[5]

Conformational Rigidity and Interaction Probing

The gem-difluoro substitution can influence the conformational preference of the piperidine ring, potentially pre-organizing the ligand for optimal binding to its target protein. Furthermore, the polarized C-F bonds can participate in favorable electrostatic interactions with the protein backbone or side chains, offering unique opportunities for enhancing binding affinity and selectivity.

Synthesis of 4,4-Difluoro-1-methylpiperidine

A common and efficient method for the synthesis of 4,4-difluoro-1-methylpiperidine is through the reductive amination of 4,4-difluoropiperidine with formaldehyde.

Synthesis 4,4-Difluoropiperidine 4,4-Difluoropiperidine 4,4-Difluoro-1-methylpiperidine 4,4-Difluoro-1-methylpiperidine 4,4-Difluoropiperidine->4,4-Difluoro-1-methylpiperidine Formaldehyde, Sodium triacetoxyborohydride, Dichloromethane Ligand_Design cluster_0 Ligand Scaffold cluster_1 Piperidine Moiety R-group Pharmacophore 1-Methylpiperidine 1-Methylpiperidine R-group->1-Methylpiperidine Ligand A 4,4-Difluoro-1-methylpiperidine 4,4-Difluoro-1-methylpiperidine R-group->4,4-Difluoro-1-methylpiperidine Ligand B Workflow Start Start Protein_Expression Protein Expression & Purification Start->Protein_Expression Ligand_Synthesis Ligand Synthesis (Ligand A & Ligand B) Start->Ligand_Synthesis ITC Isothermal Titration Calorimetry (ITC) Protein_Expression->ITC NMR NMR Spectroscopy Protein_Expression->NMR X-ray X-ray Crystallography Protein_Expression->X-ray Ligand_Synthesis->ITC Ligand_Synthesis->NMR Ligand_Synthesis->X-ray Data_Analysis Data Analysis & Interpretation ITC->Data_Analysis NMR->Data_Analysis X-ray->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Difluoro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #DFMP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Scope: Optimization, Safety Protocols, and Troubleshooting for 4,4-Difluoro-1-methylpiperidine (CAS: 21987-29-1).[1]

Introduction: The "Hidden" Challenges

Synthesizing 4,4-difluoro-1-methylpiperidine appears deceptive simple.[1] You are essentially installing a gem-difluoro motif onto a piperidine ring.[1] However, two distinct failure modes plague this synthesis:

  • Thermal Runaway/Explosion: When using deoxofluorinating reagents (DAST/Deoxo-Fluor) on the ketone precursor.[1]

  • Product Volatility: The free base is a volatile oil often lost during standard rotary evaporation, leading to "0% yield" despite a successful reaction.

This guide prioritizes safety and isolation efficiency .

Module 1: Strategic Route Selection

Before starting, confirm your starting material.[1] The synthesis strategy bifurcates based on whether you possess the ketone (1-methyl-4-piperidone) or the secondary amine (4,4-difluoropiperidine).[1]

Decision Matrix

RouteSelection Start Select Starting Material Ketone 1-Methyl-4-piperidone Start->Ketone Amine 4,4-Difluoropiperidine (HCl) Start->Amine RouteA Route A: Deoxofluorination (High Risk, Direct) Ketone->RouteA Use DAST/XtalFluor RouteB Route B: N-Methylation (Low Risk, 2-Step) Amine->RouteB Reductive Amination

Figure 1: Strategic decision tree for synthesis planning.[1]

Module 2: Route A - Deoxofluorination (The "Hot" Route)[1]

Context: This is the most common route but involves handling hazardous sulfur-fluorine reagents.[1] The reaction converts the carbonyl oxygen of 1-methyl-4-piperidone into two fluorine atoms.[1]

Reagent Selection Guide
ReagentStabilityReactivityRecommendation
DAST Low (Explosive >90°C)HighAvoid if possible.[1] Use only on <5g scale.
Deoxo-Fluor ModerateHighPreferred Liquid. More thermally stable than DAST but still generates HF.[1]
XtalFluor-E High (Crystalline salt)ModerateSafest Option. Requires a promoter (DBU or Et3N[1]·3HF).
Critical Protocol: Deoxofluorination with Deoxo-Fluor
  • Solvent: Anhydrous DCM (Do not use THF; it can polymerize or interfere with mechanism).[1]

  • Temperature: Start at -78°C or 0°C . Never add reagent at room temperature.[1]

  • Stoichiometry: 1.2 – 1.5 equivalents of Deoxo-Fluor.[1]

  • Additives: Add 0.1 eq of Ethanol (catalytic) to generate HF in situ, which catalyzes the reaction safely.

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned into a black tar. What happened? A: You likely experienced thermal decomposition .[1]

  • Cause: Adding the fluorinating agent too fast or at too high a temperature. These reactions are highly exothermic.[1]

  • Fix: Cool the reaction vessel to -78°C (dry ice/acetone) during addition. Allow it to warm to Room Temperature (RT) very slowly over 4 hours.

Q: I see a major impurity in the NMR (alkene peaks ~5.5 ppm). A: You formed the elimination product: 4-fluoro-1-methyl-1,2,3,6-tetrahydropyridine .

  • Mechanism: Instead of the second fluoride attacking the carbocation, a neighboring proton was abstracted (E1 mechanism).

  • Fix: Ensure the reaction stays anhydrous. Use XtalFluor-E with Et3N·3HF as a promoter instead of DAST; the non-basic nature of the promoter minimizes elimination.

Q: The glass of my flask is etched/frosted. A: Hydrofluoric Acid (HF) generation.

  • Cause: Hydrolysis of the reagent by atmospheric moisture.

  • Fix: Use plastic (PFA/PP) labware if possible.[1] If using glass, quench immediately after completion with saturated NaHCO3 .[1]

Module 3: Route B - N-Methylation (The "Safe" Route)[1]

Context: If you can purchase 4,4-difluoropiperidine HCl, this route is safer.[1] It avoids high-energy fluorination chemistry.[1]

Protocol: Eschweiler-Clarke Reaction[1]

Do not use Methyl Iodide (MeI).[1] MeI often leads to quaternary ammonium salts (over-alkylation).[1] Use the Eschweiler-Clarke method for selective mono-methylation.[1]

  • Reagents: 4,4-difluoropiperidine HCl (1 eq), Formic Acid (5 eq), Formaldehyde (37% aq, 3 eq).[1]

  • Conditions: Reflux (90-100°C) for 12-18 hours.

  • Mechanism: The amine condenses with formaldehyde to form an imine, which is reduced by formic acid (releasing CO2).[1][2]

Troubleshooting Guide (Q&A)

Q: The reaction stalled; I still see starting material. A: The HCl salt might be inhibiting the initial condensation.

  • Fix: Add 1 equivalent of Sodium Acetate or Sodium Formate to buffer the solution and release the free amine for reaction.

Q: I obtained a quaternary salt (N,N-dimethyl-4,4-difluoropiperidinium). A: This is rare with Eschweiler-Clarke but common with alkyl halides.[1]

  • Fix: Ensure you are strictly using the Formic Acid/Formaldehyde protocol. If you must use alkyl halides, switch to Reductive Amination using STAB (Sodium Triacetoxyborohydride) and Formaldehyde in DCM.[1]

Module 4: Isolation & Characterization (The "Invisible" Loss)

Critical Warning: The free base of 4,4-difluoro-1-methylpiperidine is a volatile oil (BP est. 130-140°C, but significant vapor pressure).[1]

Isolation Protocol (Preventing Yield Loss)

Do NOT rotovap the organic layer to dryness at high vacuum and high heat. You will pull your product into the trap.

Recommended Workup (HCl Salt Formation):

  • Perform extraction (DCM/Water).[1]

  • Dry organic layer (Na2SO4).[1]

  • Do not evaporate. Instead, bubble HCl gas or add 4M HCl in Dioxane to the DCM solution.

  • The non-volatile HCl salt will precipitate.[1] Filter this solid.[1] It is stable, non-volatile, and easy to handle.

Characterization Data
TechniqueExpected SignalInterpretation
19F NMR ~ -95 to -100 ppmBroad singlet or triplet (depending on H-decoupling).[1]
1H NMR ~ 2.5 ppm (Triplet)Methylene protons adjacent to Nitrogen.[1]
13C NMR ~ 120 ppm (Triplet)The C-4 carbon splits into a triplet due to coupling with two Fluorines (

).[1]

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between successful fluorination and the elimination side reaction.

Mechanism Ketone 1-Methyl-4-piperidone Intermediate Amino-Sulfur Intermediate Ketone->Intermediate + DAST/Deoxo-Fluor Carbocation Carbocation Intermediate Intermediate->Carbocation - Leaving Group Product 4,4-Difluoro-1-methylpiperidine (Target) Carbocation->Product + F- (Substitution) SideProduct Elimination Product (Alkene Impurity) Carbocation->SideProduct - H+ (Elimination)

Figure 2: Mechanistic pathway showing the competition between fluorination and elimination.[1]

References

  • Lal, G. S., et al. (1999).[1][3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry. [1]

  • Beaulieu, F., et al. (2009).[1][3] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters.

  • Sigma-Aldrich. "4,4-Difluoropiperidine hydrochloride Product Page."[1][4] [1]

  • Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[2][5] Journal of the American Chemical Society.[3]

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before handling fluorinating agents.

Sources

Technical Support Center: HPLC Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Paradox

Subject: Overcoming Peak Tailing in Piperidine Derivatives (


)
Status:  Active Guide
Lead Scientist:  Senior Application Specialist

Piperidine derivatives represent a "perfect storm" for HPLC peak tailing. As secondary amines with a high


 (typically 10–11), they exist almost exclusively as positively charged cations at the standard chromatographic pH range (pH 2–8).

On traditional silica-based columns, these cations do not just partition into the hydrophobic stationary phase; they engage in a secondary, unwanted ion-exchange mechanism with residual silanol groups (


) on the silica surface. This creates a "drag" effect—some molecules are retained longer than others—resulting in the characteristic shark-fin tailing that ruins resolution and integration accuracy.

This guide provides the causality-driven solutions required to eliminate this phenomenon.

Visualizing the Problem

The following diagram illustrates the dual-retention mechanism causing the tailing.

SilanolInteraction Piperidine Piperidine Cation (R-NH2+) C18 C18 Ligand (Hydrophobic Interaction) Piperidine->C18 Primary Retention (Fast/Linear) Silanol Ionized Silanol (Si-O-) Piperidine->Silanol Secondary Retention (Slow/Non-linear) Peak Resulting Peak Shape C18->Peak Gaussian Component Silanol->Peak Tailing Component

Figure 1: The Dual-Retention Mechanism. Basic piperidine derivatives undergo standard hydrophobic retention (Green) while simultaneously sticking to acidic silanols (Red), causing peak tailing.

Troubleshooting Hub: Q&A

Category 1: Mobile Phase Optimization

Q: I am restricted to a standard C18 column (pH 2-8). How can I fix tailing without changing the column?

A: You must suppress the secondary silanol interactions using "Sacrificial Bases" or Chaotropic Agents.

  • The "Sacrificial Base" Strategy: Add Triethylamine (TEA) to your mobile phase.[1][2][3] TEA is a tertiary amine that competes for the active silanol sites. Because TEA is smaller and present in high concentration, it saturates the silanols, effectively "capping" them so your piperidine derivative passes by without sticking.

    • Concentration: 5–10 mM (approx. 0.1% v/v).[4]

    • Critical Step: You must adjust the pH of the buffer after adding TEA, as TEA is highly basic.

  • The Chaotropic Strategy: Use a buffer with a chaotropic anion like Perchlorate (

    
    )  or Hexafluorophosphate (
    
    
    
    )
    . These anions form tight ion pairs with the protonated amine, masking its positive charge and increasing its hydrophobicity.
    • Warning: Perchlorates can be explosive with organic solvents upon drying. Hexafluorophosphate is a safer modern alternative.

Q: Why does my peak shape degrade when I lower the buffer concentration?

A: Low buffer strength fails to mask the electrostatic potential of the silica surface.

  • Causality: At low ionic strength (e.g., 10 mM), the "Debye length" (the distance over which electrostatic forces act) is long. The positively charged analyte can "feel" the negative silanols from further away.

  • Solution: Increase buffer concentration to 25–50 mM . This compresses the electrical double layer, shielding the analyte from the silanols.

Category 2: Column Selection & pH Strategy

Q: I have the freedom to develop a new method. What is the "Gold Standard" approach for piperidines?

A: The most robust approach is High pH Chromatography using Hybrid Particle Technology.

  • The Logic: At pH 10.5, piperidine (

    
    ) is roughly 50% neutral (free base). Neutral molecules do not interact with silanols (ion-exchange is impossible). Furthermore, at high pH, silanols are fully ionized but the analyte is neutralizing, breaking the interaction mechanism.
    
  • Hardware Requirement: You cannot use standard silica (dissolves > pH 8). You must use Hybrid (Organosilica) columns (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH) which are stable up to pH 12.

Q: What if I must stay at acidic pH? Which column feature matters most?

A: Look for "Polar Embedded" or "Polar End-capped" groups.[5]

  • These columns have a polar group (like an amide or carbamate) embedded near the silica surface. This group creates a "water shield" that prevents the basic analyte from reaching the surface silanols.

  • Keywords to look for: "Polar Embedded," "Bonus-RP," "Polaris," or "SymmetryShield."

Category 3: Sample Preparation

Q: My peak is fronting AND tailing. What is happening?

A: This is likely a Diluent Mismatch (Solvent Effect).

  • Scenario: You dissolved your hydrophobic piperidine derivative in 100% Acetonitrile or Methanol to ensure solubility, but your mobile phase is 90% Water.

  • Mechanism: When the sample plug hits the column, the strong solvent acts as a "micro-mobile phase," carrying the analyte too fast through the head of the column. This causes band broadening and distortion before the separation even begins.

  • Fix: Dilute the sample in the starting mobile phase (or as close to it as solubility permits). If solubility is low, add 0.1% Formic Acid to the diluent to help solubilize the basic amine in a more aqueous mixture.

Experimental Protocols

Protocol A: The "Modern" High-pH Strategy (Recommended)

Best for: Maximum peak symmetry, retention of polar bases, and MS sensitivity.

  • Column: Hybrid C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

  • Validation Check: Calculate USP Tailing Factor (

    
    ). Target: 
    
    
    
    .
Protocol B: The "Classic" Acidic Ion-Suppression

Best for: Standard silica columns, non-MS detectors (due to non-volatile salts).

  • Column: End-capped C18 (High Purity Type B Silica).

  • Mobile Phase A: 25 mM Potassium Phosphate (pH 2.5 ) + 5 mM Triethylamine (TEA) .

    • Order of Operations: Dissolve phosphate

      
       Add TEA 
      
      
      
      Adjust pH to 2.5 with Phosphoric Acid.
  • Mobile Phase B: Acetonitrile or Methanol.[2][6]

  • Gradient: Standard gradient.

  • Note: TEA effectively competes for silanols, while low pH ensures any remaining silanols are protonated (neutral).

Summary Data: Impact of Variables

VariableConditionEffect on Piperidine Peak ShapeMechanism
pH Neutral (pH 6-8)Severe Tailing Analyte (+) and Silanols (-) maximize attraction.
pH Low (pH < 3)Improved Silanols protonated (neutralized); interaction reduced.[7][8]
pH High (pH > 10)Excellent Analyte deprotonated (neutralized); interaction eliminated.
Additive Triethylamine (TEA)Excellent Competes for silanol sites (Blocker).[2][3]
Buffer Low Conc. (<10mM)Poor Large electrical double layer allows interaction.
Buffer High Conc. (>25mM)Good Compresses double layer; shields charges.

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Start Start: Peak Tailing Detected CheckCol Can you change the column? Start->CheckCol YesCol Yes CheckCol->YesCol NoCol No CheckCol->NoCol HighPH Switch to Hybrid C18 Run at pH 10.5 YesCol->HighPH CheckMP Is Mobile Phase Acidic? NoCol->CheckMP Acidic Yes (pH < 3) CheckMP->Acidic Neutral No (pH 3-8) CheckMP->Neutral Action1 Add 5mM TEA OR Increase Buffer Conc. Acidic->Action1 Action2 Lower pH to < 3.0 Add Ion-Pair Reagent Neutral->Action2

Figure 2: Strategic decision tree for resolving peak tailing based on experimental constraints.

References

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[1] Retrieved from [Link]

  • Agilent Technologies. (2023). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link]

  • McCalley, D. V. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4,4-Difluoro-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 4,4-Difluoro-1-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with obtaining this crucial building block in a highly pure form. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 4,4-Difluoro-1-methylpiperidine, offering causative explanations and actionable solutions.

Scenario 1: Persistent Impurities After Distillation

Question: I've performed a fractional distillation of my crude 4,4-Difluoro-1-methylpiperidine, but my GC-MS analysis still shows the presence of a closely boiling impurity. What could be the issue and how can I resolve it?

Expert Analysis: The difficulty in separating your target compound from a persistent impurity via distillation strongly suggests the formation of an azeotrope, a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This is a known phenomenon with some piperidine derivatives. The impurity is likely a byproduct from the synthesis with a similar boiling point and polarity.

Troubleshooting Steps:

  • Azeotrope Breaking:

    • Solvent Addition: Introduce a third component (an entrainer) that can form a new, lower-boiling azeotrope with one of the components, allowing for its removal. For amine-containing compounds, carefully selected non-polar solvents can sometimes be effective.

    • Pressure Alteration: The composition of an azeotrope is pressure-dependent. Attempting the distillation under significantly reduced pressure (vacuum distillation) can sometimes alter the azeotropic composition enough to achieve separation.

  • Alternative Purification Technique: If azeotrope formation is confirmed or highly suspected, switching to an orthogonal purification method is recommended.

    • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, which is often effective for separating components of an azeotrope.[1]

    • Recrystallization (if applicable): If your compound is a solid at room temperature or can be converted to a solid salt, recrystallization is an excellent method for achieving high purity.[2]

Scenario 2: Significant Product Loss During Aqueous Workup

Question: After quenching my reaction and performing an aqueous extraction, I'm experiencing a low yield of 4,4-Difluoro-1-methylpiperidine in the organic layer. Where is my product going?

Expert Analysis: The basic nitrogen atom in the piperidine ring is susceptible to protonation, especially in the presence of acidic conditions. If your aqueous layer is acidic or even neutral, a significant portion of your product can be protonated, rendering it water-soluble and causing it to partition into the aqueous phase.

Troubleshooting Steps:

  • Basify the Aqueous Layer: Before extraction, ensure the pH of the aqueous layer is basic (pH > 9). This can be achieved by adding a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This will ensure your 4,4-Difluoro-1-methylpiperidine is in its free base form and will preferentially partition into the organic solvent.[3]

  • Increase the Ionic Strength of the Aqueous Layer: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, a phenomenon known as "salting out." This will drive more of your product into the organic layer.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the majority of your product.

Scenario 3: Peak Tailing During Silica Gel Column Chromatography

Question: I'm attempting to purify my 4,4-Difluoro-1-methylpiperidine using silica gel column chromatography, but I'm observing significant peak tailing, leading to poor separation. What is causing this and how can I improve the chromatography?

Expert Analysis: Peak tailing of basic compounds like piperidine derivatives on standard silica gel is a common issue.[1] The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, resulting in a non-ideal elution profile and broad, tailing peaks.[1]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): A widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase.[1]

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[1]

  • Stationary Phase Modification:

    • Use Amine-Deactivated Silica: Pre-treated silica gel where the acidic silanol groups are masked can provide a more effective and reproducible separation.[1]

    • Switch to Alumina: Basic or neutral alumina is a good alternative stationary phase for the purification of basic compounds.[1][4]

  • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 4,4-Difluoro-1-methylpiperidine?

A1: The impurities will largely depend on the synthetic route. However, common impurities in piperidine synthesis can include unreacted starting materials, byproducts from side reactions, and residual solvents.[2] For fluorinated compounds, partially fluorinated or over-fluorinated byproducts can also be present.

Q2: What is the recommended method for assessing the purity of 4,4-Difluoro-1-methylpiperidine?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information and can be used to identify and quantify impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis and is suitable for a wide range of compounds.

Q3: What are the recommended storage conditions for purified 4,4-Difluoro-1-methylpiperidine?

A3: 4,4-Difluoro-1-methylpiperidine should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and exposure to air, which could affect its stability.[6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q4: My purified 4,4-Difluoro-1-methylpiperidine has a slight yellow tint. Is this a sign of impurity?

A4: While a colorless appearance is ideal, a slight yellow tint in amines can sometimes indicate minor oxidation.[2] It is crucial to re-analyze the sample by GC-MS or NMR to determine if significant degradation has occurred. If the purity is high and the discoloration is minor, it may still be suitable for many applications. However, for applications requiring very high purity, further purification or re-synthesis may be necessary.

Detailed Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying 4,4-Difluoro-1-methylpiperidine from non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.

  • Drying: Dry the crude product over a suitable drying agent (e.g., magnesium sulfate) and filter.

  • Distillation:

    • Place the dried crude product in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the distillation flask in a heating mantle.

    • Collect the fraction that distills at the expected boiling point of 4,4-Difluoro-1-methylpiperidine under the applied pressure.

  • Analysis: Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Column Chromatography on Alumina

This protocol is recommended for separating 4,4-Difluoro-1-methylpiperidine from impurities with similar boiling points or when distillation is ineffective.

  • Slurry Preparation: Prepare a slurry of neutral or basic alumina in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the alumina bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the alumina bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization from a Suitable Solvent

This protocol is applicable if 4,4-Difluoro-1-methylpiperidine is a solid or can be converted to a crystalline salt.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Data Presentation

Table 1: Comparison of Purification Techniques for 4,4-Difluoro-1-methylpiperidine

Purification TechniqueAdvantagesDisadvantagesBest For Removing
Vacuum Distillation Fast, good for large quantities.Can lead to azeotrope formation, not suitable for heat-sensitive compounds.Non-volatile impurities, impurities with significantly different boiling points.
Column Chromatography High resolution, versatile.Can be time-consuming, requires solvent usage.Closely related impurities, isomers, azeotropes.[1]
Recrystallization Can yield very high purity, scalable.Requires the compound to be a solid, potential for product loss in the mother liquor.Impurities with different solubility profiles.[2]

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Result Start Crude 4,4-Difluoro- 1-methylpiperidine Distillation Vacuum Distillation Start->Distillation Chromatography Column Chromatography (Alumina) Start->Chromatography Recrystallization Recrystallization Start->Recrystallization Analysis GC-MS, NMR, HPLC Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product >99% Pure Further_Purification Further Purification Needed Analysis->Further_Purification <99% Pure Further_Purification->Chromatography Re-purify

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting_Chromatography Problem Peak Tailing in Silica Gel Chromatography Cause Strong interaction of basic nitrogen with acidic silanol groups Problem->Cause Solution1 Mobile Phase Modification: Add TEA or NH3 Cause->Solution1 Solution2 Stationary Phase Change: Use Alumina or Amine-Deactivated Silica Cause->Solution2 Solution3 Reverse-Phase Chromatography Cause->Solution3

Sources

Catalyst selection for the hydrogenation of fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist (Catalysis Division)

Mission Statement

Welcome to the Fluoropyridine Hydrogenation Support Center. Our goal is to guide you through the thermodynamic and kinetic minefield of reducing fluorinated pyridine rings. This transformation is notoriously difficult due to two competing failure modes: Catalyst Poisoning (the reaction never starts) and Hydrodefluorination (the reaction works, but strips the fluorine).

This guide prioritizes chemoselectivity and operational safety .

Part 1: The Critical Decision Matrix (Catalyst Selection)

Do not reach for standard 10% Pd/C automatically. For fluoropyridines, the choice of catalyst is inextricably linked to the solvent system.

The "Gold Standard" System

For most 2-, 3-, or 4-fluoropyridines where the goal is a cis-fluoropiperidine:

  • Catalyst: 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst)

  • Solvent: Methanol (MeOH)[1][2]

  • Additive: Aqueous HCl (1.1 - 2.0 equivalents)

  • Why: Unlike standard Pd/C which often strips halogens, Pd(OH)₂ in highly acidic media accelerates ring reduction so significantly that it outcompetes the C-F bond cleavage.

The Conservative Alternative (High Chemoselectivity)

If your molecule contains other reducible groups (e.g., benzyl ethers) that Pd would cleave:

  • Catalyst: 5% Rh/C or 5% Pt/C

  • Solvent: Acetic Acid (AcOH) or MeOH with H₂SO₄

  • Why: Rhodium is historically the metal of choice for preserving halogens on aromatic rings, though it is more expensive and often slower than the activated Pd system.

Selection Logic Diagram

CatalystSelection Start Substrate: Fluoropyridine Q1 Are there acid-sensitive groups (e.g., acetals, Boc)? Start->Q1 Q2 Are there hydrogenolysis-prone groups (e.g., O-Bn, Cbz)? Q1->Q2 No Path_Rh System B: The Preserver 5% Rh/C + AcOH (Slower, High F-Retention) Q1->Path_Rh Yes (Avoid strong mineral acid) Path_Pd System A: The Accelerator Pd(OH)2/C + HCl/MeOH (Fast, High Yield) Q2->Path_Pd No (Best Performance) Q2->Path_Rh Yes (Pd will cleave Bn) Path_Pt System C: The Alternative PtO2 or Pt/C + HCl (Moderate Activity) Path_Rh->Path_Pt If Rh fails

Figure 1: Decision tree for catalyst selection based on substrate functionality. Note that Pd(OH)₂ is preferred for simple substrates due to speed and diastereoselectivity.

Part 2: Troubleshooting & FAQs

Issue 1: "I lost my Fluorine atom (Hydrodefluorination)."

User Report: "I used 10% Pd/C in Ethanol. The reaction went to completion, but NMR shows I made piperidine, not 3-fluoropiperidine."

Root Cause: Standard Palladium (Pd/C) is an excellent catalyst for hydrodehalogenation. In neutral solvents, the rate of C-F oxidative addition (breaking the bond) is competitive with, or faster than, the difficult reduction of the pyridine ring.

The Fix: Protonation is Key. You must protonate the pyridine nitrogen.

  • Mechanism: A neutral pyridine ring coordinates strongly to the metal (poisoning) and is electron-rich.[3] A pyridinium cation (protonated) does not poison the catalyst and is electron-deficient, making it much easier to reduce.

  • Protocol Adjustment: Switch to Pd(OH)₂/C with 1.2 eq. HCl in MeOH . The acid accelerates the ring reduction so much that the catalyst "doesn't have time" to attack the C-F bond.

Issue 2: "The reaction stalled at 50% conversion."

User Report: "The reaction started well but stopped halfway. Adding more hydrogen pressure didn't help."

Root Cause: Product Inhibition (The Basicity Trap). The product (fluoropiperidine) is a secondary amine and is significantly more basic (pKa ~10-11) than the starting fluoropyridine (pKa ~2-3).

  • As the product forms, it acts as a "base sponge," neutralizing the acid you added.

  • Once the acid is consumed by the product, the remaining starting material reverts to its free-base form, poisons the catalyst, and the reaction stops.

The Fix:

  • Stoichiometry Check: Ensure you have enough acid to protonate the entire theoretical yield of the product. Use 1.1 to 2.0 equivalents of HCl relative to the substrate.

  • Stepwise Addition: If using a sensitive substrate, add acid in batches (though starting with excess is preferred).

Issue 3: "My catalyst is clumping/inactive immediately."

User Report: "I added the catalyst to the solution and it looked like it agglomerated. No uptake of H₂."

Root Cause: Solvent Shock. Dumping dry catalyst into a highly acidic methanolic solution can sometimes alter the surface morphology or cause immediate local poisoning if the concentration is too high.

The Fix:

  • Slurry Pre-activation: Wet the catalyst with a small amount of water or pure methanol before adding the acidic substrate solution.

  • Order of Addition: Catalyst -> Solvent -> Acid -> Substrate -> H₂.

Part 3: Experimental Protocols

Protocol A: High-Throughput Reduction (Pd-System)

Best for: Simple fluoropyridines, high diastereoselectivity (cis).

  • Preparation: In a high-pressure reactor or glass pressure bottle, dissolve 3-fluoropyridine (1.0 mmol) in MeOH (5 mL).

  • Acidification: Add aqueous HCl (1.2 mmol, 1.2 equiv). Note: Using aqueous HCl is safer and often more effective than anhydrous HCl in ether.

  • Catalyst: Add 20 wt% Pd(OH)₂/C (10-20 wt% loading relative to substrate). Example: If using 100mg substrate, use 10-20mg catalyst.

  • Reaction: Purge with H₂ three times. Pressurize to 5-10 bar (70-145 psi) . Stir vigorously at 25–40 °C for 16 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate. The product will be the hydrochloride salt of 3-fluoropiperidine.

    • Tip: Do not neutralize and extract unless necessary; fluoropiperidines are volatile and can be lost during evaporation of organic solvents.

Protocol B: The "Gentle" Reduction (Rh-System)

Best for: Substrates with benzyl ethers or other Pd-labile groups.

  • Preparation: Dissolve substrate (1.0 mmol) in Acetic Acid (5 mL).

  • Catalyst: Add 5% Rh/C (5 wt% loading).

  • Reaction: Pressurize to 30-50 bar H₂ (Rhodium often requires higher pressure than Pd). Heat to 50-60 °C .

  • Workup: Filter through Celite. Freeze-dry (lyophilize) the acetic acid or concentrate and treat with HCl/Ether to precipitate the salt.

Part 4: Mechanistic Visualization

Understanding the competition between the desired path (Ring Reduction) and the failure path (Defluorination/Poisoning).

Mechanism Py Fluoropyridine (Free Base) PyH Pyridinium Cation (Protonated) Py->PyH + H+ (Acid) Metal Metal Surface (Pd/Rh) Py->Metal Neutral N-binding PyH->Metal Weak Adsorption Poisoned Catalyst Poisoning (Strong N-Metal Bond) Metal->Poisoned Irreversible Adsorption HDF Hydrodefluorination (C-F Cleavage) Metal->HDF Slow Path (if Pd/Neutral) Product Fluoropiperidine (Target) Metal->Product Fast Path (if Acidic)

Figure 2: The "Acid Effect." Protonation prevents strong N-Metal binding (Poisoning) and accelerates ring reduction over C-F cleavage.

References

  • Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

    • Key Insight: Establishes Pd(OH)
  • Maegawa, T. et al. (2003). Efficient and Practical Hydrogenation of Pyridines and Quinolines. Tetrahedron, 59, 1001-1006.

    • Key Insight: Foundational work on using Pd/C in MeOH for pyridine reduction.
  • Tojo, M. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.

    • Key Insight: Discusses Rhodium oxide as an alternative for functionalized pyridines to avoid poisoning.[4]

  • Besson, M. et al. (2003).[2] Deactivation of metal catalysts in liquid phase organic reactions. Catalysis Today, 81(4), 547-559.

    • Key Insight: Detailed mechanism of nitrogen-poisoning on Pl

Sources

Validation & Comparative

A Researcher's Guide to the In Vivo Evaluation of 4,4-Difluoro-1-methylpiperidine Derivatives: A Methodological and Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

The 4,4-difluoro-1-methylpiperidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of novel therapeutics targeting the central nervous system (CNS) and other complex diseases. The strategic incorporation of geminal fluorine atoms at the 4-position of the piperidine ring offers a compelling strategy to modulate key pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the therapeutic potential of this scaffold, outlines a robust framework for the in vivo comparative evaluation of its derivatives, and presents detailed experimental protocols for assessing their efficacy, with a focus on CNS applications.

The 4,4-Difluoro-1-methylpiperidine Scaffold: A Strategic Design Element

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, owing to its ability to serve as a versatile scaffold for interacting with a wide array of biological targets.[1] The introduction of fluorine atoms, and specifically a 4,4-difluoro substitution, is a deliberate design choice aimed at conferring several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the 4-position of the piperidine ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen. This can be crucial for optimizing a compound's solubility, cell permeability, and interaction with its biological target.

  • Conformational Rigidity: The presence of the gem-difluoro group can introduce conformational constraints on the piperidine ring, which can lead to higher binding affinity and selectivity for the target receptor.[2]

  • Enhanced CNS Penetration: In some cases, fluorination can improve a molecule's ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.

The N-methyl group further contributes to the pharmacological profile, often playing a key role in the ligand-receptor interactions.

Therapeutic Potential: A Focus on CNS and Beyond

While direct comparative in vivo efficacy studies for a series of 4,4-Difluoro-1-methylpiperidine derivatives are not yet prevalent in the public domain, the therapeutic potential of this scaffold can be inferred from the biological activity of molecules containing this core structure. For instance, recent drug discovery efforts have incorporated this moiety into novel inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in oncology.[3]

One such derivative, compound 15h , demonstrated potent in vitro activity, highlighting the potential of the 4,4-difluoro-1-methylpiperidine scaffold in generating biologically active compounds.[3]

CompoundTargetIn Vitro Activity (IC50)Cell-based Assay (IC50)
15h BRD4-BD10.42 µM0.51 µM (MV4-11 cells)
Table 1: In Vitro Activity of a Representative BRD4 Inhibitor (Compound 15h) Containing a 4,4-Difluoro-1-methyl-piperidine Moiety within a Fused Ring System.[3]

Given the prevalence of the piperidine nucleus in antipsychotic medications that target dopamine and serotonin receptors, a primary application for novel 4,4-Difluoro-1-methylpiperidine derivatives is in the treatment of psychiatric disorders such as schizophrenia.[1] The following sections will therefore focus on a methodological framework for the in vivo evaluation of these compounds in relevant models of psychosis.

In Vivo Efficacy Evaluation in Models of Psychosis: A Step-by-Step Guide

A thorough in vivo assessment of novel antipsychotic candidates requires a battery of tests to evaluate their efficacy against the positive, negative, and cognitive symptoms of schizophrenia, as well as their propensity to induce motor side effects.

Assessment of Efficacy Against Positive Symptoms: Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic activity. Psychostimulants like amphetamine increase dopamine levels in the brain, leading to hyperlocomotor activity in rodents, which is considered a surrogate for the positive symptoms of psychosis.

Experimental Protocol:

  • Acclimation: Mice are first habituated to the open-field arenas for a period of 30-60 minutes.

  • Test Compound Administration: A range of doses of the 4,4-Difluoro-1-methylpiperidine derivative (or vehicle control) are administered via an appropriate route (e.g., intraperitoneal, oral).

  • Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure the compound has reached its target in the CNS.

  • Amphetamine Challenge: Animals are then challenged with a dose of d-amphetamine (e.g., 2-5 mg/kg, i.p.).

  • Locomotor Activity Recording: Immediately after the amphetamine challenge, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: The ability of the test compound to dose-dependently reduce amphetamine-induced hyperlocomotion is quantified.

G cluster_workflow Amphetamine-Induced Hyperlocomotion Workflow acclimation Acclimation to Open-Field compound_admin Test Compound / Vehicle Administration acclimation->compound_admin pretreatment Pre-treatment Period compound_admin->pretreatment amphetamine_challenge d-Amphetamine Challenge pretreatment->amphetamine_challenge recording Record Locomotor Activity amphetamine_challenge->recording analysis Data Analysis recording->analysis

Workflow for the Amphetamine-Induced Hyperlocomotion Assay.

Assessment of Pro-Cognitive Efficacy: The Novel Object Recognition (NOR) Test

Cognitive impairment is a core feature of schizophrenia. The NOR test is a widely used assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one.

Experimental Protocol:

  • Habituation: Mice are habituated to the empty open-field arena for several days.

  • Training Phase (T1): On the test day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: The mouse is returned to its home cage for a specific interval (e.g., 1-24 hours). During this time, the test compound or vehicle is administered.

  • Test Phase (T2): One of the familiar objects is replaced with a novel object, and the mouse is returned to the arena. The time spent exploring the familiar versus the novel object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory. The ability of the test compound to reverse a cognitive deficit (e.g., induced by a sub-chronic phencyclidine (PCP) treatment regimen) is assessed.[4]

G cluster_workflow Novel Object Recognition (NOR) Workflow habituation Habituation to Arena training Training (T1): Two Identical Objects habituation->training interval Inter-trial Interval & Compound Administration training->interval test Test (T2): One Familiar, One Novel Object interval->test analysis Calculate Discrimination Index test->analysis

Workflow for the Novel Object Recognition Test.

Assessment of Motor Side Effects: The Catalepsy Test

A major limitation of many antipsychotic drugs is their propensity to cause extrapyramidal side effects (EPS), which can be modeled in rodents as catalepsy.

Experimental Protocol:

  • Compound Administration: A range of doses of the 4,4-Difluoro-1-methylpiperidine derivative (or a positive control like haloperidol, and a vehicle control) are administered.

  • Catalepsy Assessment: At various time points after administration (e.g., 30, 60, 90, 120 minutes), the mouse's forepaws are placed on a raised horizontal bar (e.g., 4-5 cm high).

  • Time Measurement: The time it takes for the mouse to remove both forepaws from the bar is recorded. A pre-defined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The latency to descend is measured. A significant increase in this latency indicates a cataleptic effect.

Comparative Data Analysis and Interpretation

For a meaningful comparison of different 4,4-Difluoro-1-methylpiperidine derivatives, the data from these in vivo assays should be tabulated to allow for a clear assessment of their therapeutic index.

DerivativeAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Novel Object Recognition (MED, mg/kg)Catalepsy (MED, mg/kg)Therapeutic Index (Catalepsy MED / Efficacy MED)
Compound A
Compound B
Compound C
*Table 2: A Template for Comparative In Vivo Profiling of 4,4-Difluoro-1-methylpiperidine Derivatives. MED: Minimum Effective Dose.

A desirable profile for a novel antipsychotic candidate would be high potency in the efficacy models (low ED50/MED) and low potency in the catalepsy test (high MED), resulting in a large therapeutic index.

Conclusion

The 4,4-Difluoro-1-methylpiperidine scaffold holds considerable promise for the development of novel therapeutics, particularly for CNS disorders. While direct comparative in vivo efficacy data for this specific class of compounds is currently limited in the public literature, this guide provides a robust and scientifically rigorous framework for conducting such evaluations. By employing a systematic approach that includes models for efficacy against positive and cognitive symptoms, alongside a thorough assessment of motor side-effect liability, researchers can effectively compare and prioritize novel derivatives for further development. The continued exploration of this promising chemical space is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Mol Imaging Biol. 2021;23(2):221-231. [Link]

  • Synthesis and in Vivo studies of [C-11]N-methylepibatidine: comparison of the stereoisomers. Nucl Med Biol. 2001;28(7):835-843. [Link]

  • Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][6][7] triazolo [4, 3-d][5][7] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chem Biol Drug Des. 2021;97(5):1070-1081. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chem Biol. 2024;31(1):115-129.e9. [Link]

  • Animal Models of Psychosis: Current State and Future Directions. ACS Chem Neurosci. 2017;8(5):945-955. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Curr Med Chem. 2019;26(30):5699-5727. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications. 2005;35(15):2021-2029. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. 2022;27(19):6619. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. 2022;27(19):6619. [Link]

  • In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nucl Med Biol. 1997;24(2):127-134. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. 2020;15(16):1534-1547. [Link]

  • Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Sci Rep. 2023;13(1):18833. [Link]

  • Animal models of schizophrenia. Br J Pharmacol. 2011;164(4):1195-1213. [Link]

  • New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. Brain & Behavior Research Foundation. 2017. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. 2022;27(19):6619. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. 2020. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Sci Rep. 2024;14(1):23000. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Int J Mol Sci. 2022;23(20):12613. [Link]

  • Behavioral Animal Models of Antipsychotic Drug Actions. Curr Top Behav Neurosci. 2016;29:271-294. [Link]

  • Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. ChemistrySelect. 2021;6(16):3948-3954. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorg Med Chem. 2022;68:116937. [Link]

Sources

A Comparative Guide to the Conformational Analysis of Fluorinated Piperidines: Integrating NMR Spectroscopy and DFT Calculations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics.[1] The strategic introduction of fluorine into this privileged heterocycle offers a powerful tool to modulate a compound's physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity.[2][3][4] However, the true potential of fluorination lies in its profound influence on the conformational preferences of the piperidine ring, which can dramatically impact biological activity. This guide provides an in-depth, comparative analysis of two indispensable techniques for elucidating these conformational intricacies: Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. We will explore the causality behind experimental and computational choices, presenting a unified workflow for researchers, scientists, and drug development professionals.

The Decisive Influence of Fluorine on Piperidine Conformation

Unlike simple alkyl substituents that typically favor an equatorial position to minimize steric strain, fluorine's unique electronic properties often lead to a counterintuitive preference for the axial orientation in the piperidine ring's chair conformation.[5][6] This phenomenon arises from a complex interplay of stereoelectronic and electrostatic interactions:

  • Hyperconjugation (Anomeric and Gauche Effects): A primary stabilizing force is the donation of electron density from an anti-periplanar C-H or C-C bonding orbital into the low-lying antibonding orbital of the C-F bond (σ → σC-F).[6] This interaction is maximized when the fluorine atom is in the axial position. In 2-fluoropiperidines, a related and potent anomeric effect occurs where the nitrogen's lone pair can donate into the σC-F orbital.[6][7] Furthermore, in 3-fluoropiperidines, a gauche arrangement between the fluorine and the nitrogen atom can be favored due to stabilizing hyperconjugative interactions.[6][8]

  • Electrostatic Interactions: Charge-dipole and dipole-dipole interactions also play a crucial role.[2][4] In protonated piperidines, a stabilizing interaction between the positively charged nitrogen and the partial negative charge on the axial fluorine atom can significantly favor this conformation.[9]

The solvent environment can further modulate these preferences, with polar solvents often enhancing the stability of conformers with larger dipole moments.[2][3]

Experimental Elucidation via NMR Spectroscopy

NMR spectroscopy is the preeminent experimental technique for determining the conformational equilibrium of fluorinated piperidines in solution. A multi-nuclear approach provides a comprehensive picture of the molecule's three-dimensional structure.

Key NMR Experiments and Their Rationale:

NMR Experiment Purpose Key Parameters and Interpretation
¹H NMR Provides information on the proton environment and through-bond scalar couplings.Vicinal coupling constants (³JHH) are dependent on the dihedral angle (Karplus relationship). Larger couplings (8-13 Hz) are indicative of anti-periplanar protons (axial-axial), while smaller couplings (1-5 Hz) suggest gauche relationships (axial-equatorial, equatorial-equatorial).
¹⁹F NMR Directly observes the fluorine nucleus, providing information on its chemical environment and couplings to other nuclei.The ¹⁹F chemical shift can be sensitive to the local environment. Crucially, vicinal ¹H-¹⁹F coupling constants (³JHF) are also dihedral angle-dependent and are invaluable for determining the fluorine's orientation.[3]
¹³C NMR Provides information on the carbon skeleton.The chemical shifts of carbons in the piperidine ring can be indicative of the conformational state.
2D COSY (Correlation Spectroscopy) Establishes ¹H-¹H coupling networks.Confirms proton assignments and aids in the analysis of complex spin systems.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space.Strong NOE cross-peaks between protons in a 1,3-diaxial relationship provide definitive evidence for a chair conformation and the axial orientation of substituents.[10]
2D HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbons or other heteronuclei.Essential for unambiguous assignment of all proton and carbon signals.
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[2][3]

  • Data Acquisition: Acquire a suite of NMR spectra (¹H, ¹⁹F, ¹³C, COSY, NOESY, HSQC) on a high-field NMR spectrometer (≥400 MHz). Ensure proper calibration and shimming for optimal resolution. For NOESY experiments, use a mixing time appropriate for the size of the molecule (typically 300-800 ms).

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis:

    • Assign all proton and carbon resonances using COSY, HSQC, and HMBC data.

    • Extract all relevant coupling constants (³JHH and ³JHF) from the ¹H and ¹⁹F spectra.

    • Analyze NOESY data to identify key through-space correlations, particularly those indicative of axial or equatorial orientations.

    • Integrate the signals of the axial and equatorial conformers if they are in slow exchange on the NMR timescale to determine their relative populations.

Computational Prediction using Density Functional Theory (DFT)

DFT calculations provide a powerful in silico counterpart to experimental NMR data, allowing for the quantification of conformational energies and the visualization of molecular orbitals that underpin the observed stereoelectronic effects.

  • Structure Building: Construct 3D models of the possible chair conformations (axial and equatorial fluorine) of the piperidine derivative using a molecular modeling program (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): For more flexible systems, perform a conformational search using a lower level of theory or molecular mechanics to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more modern functional with dispersion corrections like B3LYP-D3).[11]

    • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the experimental conditions.[2][3]

    • Following optimization, perform frequency calculations at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Analysis of Results:

    • Compare the relative Gibbs free energies (ΔG) of the conformers to predict their relative populations.

    • Measure key geometric parameters such as bond lengths, bond angles, and dihedral angles.

    • (Optional) Predict NMR parameters (chemical shifts and coupling constants) and compare them with experimental values.

    • (Optional) Perform Natural Bond Orbital (NBO) analysis to visualize and quantify the hyperconjugative interactions responsible for the observed conformational preferences.

Integrating NMR and DFT: A Synergistic Approach

The true power of conformational analysis lies in the integration of experimental and computational data. DFT calculations can rationalize the conformational preferences observed by NMR, while NMR data provides experimental validation for the computational models.

Workflow for Integrated Conformational Analysis

cluster_exp Experimental (NMR) cluster_comp Computational (DFT) nmr_acq NMR Data Acquisition (¹H, ¹⁹F, NOESY) nmr_analysis Spectral Analysis (J-couplings, NOEs) nmr_acq->nmr_analysis exp_conf Determine Experimental Conformational Preference nmr_analysis->exp_conf comparison Compare & Correlate Experimental vs. Computational Data exp_conf->comparison dft_setup Build Initial Structures (Axial & Equatorial) dft_calc DFT Optimization & Frequencies (with solvent model) dft_setup->dft_calc dft_analysis Analyze Relative Energies (ΔG) & Geometries dft_calc->dft_analysis dft_analysis->comparison conclusion Validated Conformational Model comparison->conclusion

Caption: Integrated workflow for conformational analysis.

Comparative Data Summary:

Parameter NMR Spectroscopy DFT Calculations
Nature of Data Experimental, in solutionTheoretical, in silico (gas phase or with solvent model)
Primary Output Coupling constants, NOEs, relative populationsRelative energies (ΔG), optimized geometries, orbital interactions
Strengths Direct observation of solution-state conformation, provides real-world dataProvides energetic rationale for observed preferences, allows for analysis of unstable or transient species, predictive power
Limitations May not be able to resolve conformers in fast exchange, interpretation can be complexAccuracy is dependent on the level of theory and basis set, may not perfectly replicate experimental conditions

By comparing the experimentally determined conformational preference (from J-couplings and NOEs) with the computationally predicted lowest energy conformer (from ΔG values), a high-confidence structural assignment can be made. For instance, a large ³JHF coupling constant observed in the NMR spectrum, indicative of an axial fluorine, should correlate with the DFT calculation showing that the axial conformer is lower in energy.[3]

Conclusion

The conformational analysis of fluorinated piperidines is a critical endeavor in modern drug discovery. A combined approach utilizing the experimental rigor of NMR spectroscopy and the theoretical insights of DFT calculations provides a comprehensive and validated understanding of these complex systems. This integrated workflow not only allows for the accurate determination of the preferred conformation but also provides a deep understanding of the underlying stereoelectronic forces at play. By adopting this synergistic strategy, researchers can make more informed decisions in the design of next-generation therapeutics, harnessing the power of fluorine to create molecules with optimized three-dimensional structures for enhanced biological function.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • The Nairoukh Research Group. (2023, May 16). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • ResearchGate. (n.d.). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. [Link]

  • Eliel, E. L., & Giza, C. A. (1968). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 90(13), 3455–3461. [Link]

  • Schaefer, T., et al. (1983). Long-range 13C,1H and 13C,19F coupling constants as indicators of the conformational properties of 4-fluoroanisole, 2,3,5,6-tetrafluoroanisole, and pentafluoroanisole. Canadian Journal of Chemistry, 61(12), 2773-2778. [Link]

  • Silva, W. G. D. P., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. RSC Advances, 14(30), 21571-21580. [Link]

  • Freitas, M. P. (2021). There and back again: the role of hyperconjugation in the fluorine gauche effect. Physical Chemistry Chemical Physics, 23(30), 16017-16024. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • Casy, A. F., & Iorio, M. A. (1984). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Magnetic Resonance in Chemistry, 22(11), 746-750. [Link]

  • ResearchGate. (2020, August 28). Reference-free NOE NMR analysis. [Link]

  • Wikipedia. (n.d.). Gauche effect. [Link]

  • ResearchGate. (n.d.). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • ResearchGate. (n.d.). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. [Link]

  • Miyake, T., & Koyama, Y. (1994). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Carbohydrate Research, 258, 11-26. [Link]

  • SciELO. (n.d.). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • Nairoukh, Z., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14023. [Link]

  • Wang, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 273-280. [Link]

  • ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • G, S., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(7), 1624. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1-methylpiperidine
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-1-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.